Tiglic Acid-d3
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
19146-57-7 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
103.13 g/mol |
IUPAC Name |
(E)-4,4,4-trideuterio-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i1D3 |
InChI Key |
UIERETOOQGIECD-VGIDZVCYSA-N |
SMILES |
CC=C(C)C(=O)O |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C(\C)/C(=O)O |
Canonical SMILES |
CC=C(C)C(=O)O |
Synonyms |
(2E)-2-Methyl-2-butenoic Acid; (E)-2-Methylcrotonic Acid; (E)-2,3-Dimethylacrylic Acid; (E)-2-Methyl-2-butenoic acid; (E)-α-Methylcrotonic acid; Cevadic Acid; NSC 44235; NSC 8999; Tiglinic Acid; trans-2,3-Dimethylacrylic Acid; trans-2-Methyl-2-buteno |
Origin of Product |
United States |
Foundational & Exploratory
Tiglic Acid-d3 chemical properties and synthesis
An In-depth Technical Guide to the Chemical Properties and Synthesis of Tiglic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of this compound, a deuterated derivative of tiglic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds for a variety of applications, including metabolic studies and as internal standards in analytical assays.
Core Chemical Properties
This compound, also known as (2E)-2-Methyl-2-butenoic-4,4,4-d3 acid, is a stable isotopically labeled version of tiglic acid.[1] The introduction of deuterium atoms provides a distinct mass signature, making it a valuable tool in mass spectrometry-based studies.
Physicochemical Data
The following table summarizes the key chemical and physical properties of this compound and its non-deuterated counterpart, Tiglic Acid.
| Property | This compound | Tiglic Acid |
| Molecular Formula | C₅H₅D₃O₂[2] | C₅H₈O₂[3] |
| Molecular Weight | 103.13 g/mol [1][3] | 100.12 g/mol |
| CAS Number | 19146-57-7[3] | 80-59-1 |
| Appearance | White crystalline solid | Triclinic plates or rods from water[4] |
| Melting Point | Not explicitly available | 61-64 °C |
| Boiling Point | Not explicitly available | 198.5 °C (at 760 mmHg)[4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Sparingly soluble in cold water; freely soluble in hot water, alcohol, and ether.[4] |
| pKa | Not explicitly available | 5.02 (at 25°C)[4] |
Spectroscopic Data
| Spectrum | Data for Tiglic Acid | Expected for this compound |
| ¹H NMR | δ (ppm) in CDCl₃: 1.83 (d, 3H), 1.85 (s, 3H), 7.01 (q, 1H), 12.0 (s, 1H) | The doublet at 1.83 ppm, corresponding to the methyl group at position 4, would be absent. |
| Mass Spectrum (EI) | m/z: 100 (M+), 85, 55 | M+ peak at m/z 103. Fragmentation pattern would show a +3 Da shift for fragments containing the deuterated methyl group. |
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for the synthesis of Tiglic Acid. A common and effective route involves a Grignard reaction followed by an acid-catalyzed dehydration. To introduce the deuterium label, a deuterated Grignard reagent, methyl-d3-magnesium iodide, is used as a key starting material.
Synthesis Pathway
The overall synthetic scheme is a two-step process:
-
Step 1: Nucleophilic addition of methyl-d3-magnesium iodide to pyruvic acid. This step forms the intermediate, 2-hydroxy-2-(methyl-d3)-butyric acid.
-
Step 2: Dehydration of the intermediate. The hydroxy acid intermediate is then dehydrated using a strong acid to yield this compound.
Caption: Synthesis pathway for this compound.
Experimental Protocol
The following is a detailed experimental protocol adapted from a known synthesis of Tiglic Acid.
Step 1: Synthesis of 2-Hydroxy-2-(methyl-d3)-butyric acid
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add anhydrous diethyl ether (50 mL) to the flask.
-
Slowly add a solution of methyl-d3 iodide (1.1 equivalents) in anhydrous diethyl ether (20 mL) dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of pyruvic acid (1.0 equivalent) in anhydrous diethyl ether (30 mL) to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-(methyl-d3)-butyric acid.
Step 2: Synthesis of this compound
-
To the crude 2-hydroxy-2-(methyl-d3)-butyric acid from the previous step, add a 67% aqueous solution of sulfuric acid.
-
Heat the mixture to 130-150 °C and reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and neutralize to a pH of 3-4 with a 30% sodium hydroxide solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization from an ethanol/water mixture.
Caption: Experimental workflow for this compound synthesis.
Logical Relationships in Synthesis
The successful synthesis of this compound is dependent on a series of logical relationships between the reactants and reaction conditions.
Caption: Key logical relationships in the synthesis of this compound.
Conclusion
This technical guide provides essential information on the chemical properties of this compound and a detailed, adaptable protocol for its synthesis. The use of a deuterated Grignard reagent is a critical step in achieving the desired isotopic labeling. This compound serves as an invaluable tool for researchers in various scientific disciplines, particularly in studies requiring mass-based differentiation from its endogenous counterpart.
References
A Technical Guide to the Isotopic Purity and Stability of Tiglic Acid-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiglic Acid-d3, the deuterated analogue of Tiglic Acid, is a critical tool in modern analytical and metabolic research. Its primary application is as an internal standard for mass spectrometry (MS)-based quantification of Tiglic Acid in complex biological matrices. The incorporation of three deuterium atoms provides a distinct mass shift without significantly altering its chemical properties, enabling precise and accurate measurement.[1] This guide provides an in-depth overview of the essential quality attributes of this compound: isotopic purity and chemical stability. Understanding these parameters is paramount for ensuring the integrity and reliability of experimental data.
Isotopic Purity Assessment
Isotopic purity is the most critical quality parameter for a deuterated standard. It defines the percentage of the molecule that is fully deuterated at the specified positions relative to molecules with fewer or no deuterium atoms (e.g., d0, d1, d2). High isotopic purity minimizes cross-contribution to the analyte signal, ensuring analytical accuracy. The primary methods for determining isotopic purity are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
Quantitative Data for Isotopic Purity
The following table summarizes typical isotopic purity data for a batch of this compound. This data is illustrative and actual values should be obtained from the supplier's Certificate of Analysis for a specific lot.
| Parameter | Specification | Method |
| Chemical Purity | ≥98% | HPLC-UV/MS |
| Isotopic Purity (d3) | ≥99% | HRMS |
| Isotopic Distribution (d0) | <0.5% | HRMS |
| Isotopic Distribution (d1) | <1.0% | HRMS |
| Isotopic Distribution (d2) | <1.0% | HRMS |
Experimental Protocol: Isotopic Purity by LC-HRMS
This protocol outlines the determination of isotopic purity using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile. Further dilute to a working concentration of 1 µg/mL.
-
LC-MS System: Utilize a UHPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Scan Mode: Full Scan.
-
Mass Range: m/z 50-200.
-
Resolution: ≥70,000 FWHM.
-
-
Data Analysis:
-
Integrate the chromatographic peak for this compound.
-
Extract the mass spectrum across the peak.
-
Identify the ion corresponding to the deprotonated molecule [M-H]⁻. The accurate mass for d3 is 102.0652 (C₅H₄D₃O₂⁻). The corresponding masses for d0, d1, and d2 isotopologues are also extracted.
-
Calculate the relative abundance of each isotopologue (d0, d1, d2, d3) after correcting for the natural isotopic abundance of C¹³ and O¹⁸.[4]
-
The isotopic purity is reported as the percentage of the d3 species relative to the sum of all detected isotopologues.
-
Stability Assessment
The chemical stability of this compound is crucial for its use as a reliable standard. Stability studies are designed to evaluate how the purity of the compound changes under various environmental conditions over time. These studies typically include forced degradation, long-term, and accelerated stability testing, often following ICH (International Council for Harmonisation) guidelines.[5]
Forced Degradation Studies
Forced degradation studies expose the compound to harsh conditions to identify potential degradation pathways and products.
Table 3.1: Illustrative Forced Degradation Data for this compound
| Stress Condition (24h) | % Recovery of Parent | Degradation Products Observed |
| 0.1 M HCl at 60°C | >99% | None Detected |
| 0.1 M NaOH at 60°C | 92.5% | Isomerization to Angelic Acid-d3 |
| 10% H₂O₂ at RT | >99% | None Detected |
| Thermal (80°C Dry Heat) | >99% | None Detected |
| Photolytic (ICH Q1B) | >99% | None Detected |
Long-Term and Accelerated Stability
Long-term studies evaluate stability under recommended storage conditions, while accelerated studies use elevated temperature to predict shelf-life.
Table 3.2: Illustrative Long-Term and Accelerated Stability Data (Solid State)
| Condition | Time Point | Purity (%) by HPLC |
| Long-Term (4°C) | 0 Months | 99.8% |
| 6 Months | 99.7% | |
| 12 Months | 99.8% | |
| 24 Months | 99.6% | |
| Accelerated (40°C / 75% RH) | 0 Months | 99.8% |
| 3 Months | 99.5% | |
| 6 Months | 99.2% |
Experimental Protocol: Stability Indicating HPLC-UV Method
-
Objective: To develop an HPLC method capable of separating the this compound peak from any potential degradation products.
-
Sample Preparation:
-
Forced Degradation: Prepare solutions of this compound (approx. 0.5 mg/mL) in the stress media (0.1 M HCl, 0.1 M NaOH, 10% H₂O₂). For thermal and photolytic studies, use the solid compound. After exposure, neutralize acid/base samples and dilute all samples to a final concentration of 50 µg/mL.
-
Long-Term/Accelerated: Prepare a 50 µg/mL solution from the stored solid material.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: Isocratic or gradient, optimized to separate degradants. (e.g., 80% A / 20% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Calculate the purity of the sample at each time point using the area percent method.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Assess for the appearance of new peaks (degradants) and loss of the main peak area.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflows for quality assessment and the metabolic context of Tiglic Acid.
Caption: Workflow for Isotopic Purity Determination via LC-HRMS.
Caption: General Workflow for Chemical Stability Assessment.
Caption: Biosynthetic Pathway of Tiglic Acid from Isoleucine.
References
- 1. researchgate.net [researchgate.net]
- 2. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tiglic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isotopic Landscape: A Technical Guide to Deuterated Tiglic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical characteristics of deuterated tiglic acid. Given the limited availability of specific experimental data for the deuterated form, this document focuses on the well-documented properties of tiglic acid as a baseline, discusses the anticipated effects of deuterium substitution, and provides detailed experimental protocols for characterization. This guide is intended to be a valuable resource for researchers utilizing deuterated compounds in metabolic studies, drug development, and analytical applications.
Introduction to Deuterated Tiglic Acid
Tiglic acid, systematically known as (2E)-2-methylbut-2-enoic acid, is a monocarboxylic unsaturated organic acid found in various natural sources. Its deuterated analogue, where one or more hydrogen atoms are replaced by deuterium, serves as a powerful tool in scientific research. The isotopic substitution imparts a unique mass signature, making it invaluable for tracing metabolic pathways and serving as an internal standard in mass spectrometry-based quantification. While the chemical reactivity remains largely the same, the physical properties are subtly altered by the increased mass of deuterium.
Physical Characteristics
General Properties of Tiglic Acid
| Property | Value |
| Appearance | White to beige crystalline powder or solid.[1] |
| Odor | Spicy.[2] |
| Molecular Formula | C₅H₈O₂[1] |
| Molecular Weight | 100.12 g/mol [1] |
Thermal and Physical Constants of Tiglic Acid
| Property | Value |
| Melting Point | 61-64 °C[3][4] |
| Boiling Point | 198.5 °C at 760 mmHg; 95-96 °C at 12 mmHg[2][3] |
| Density | 0.969 g/mL at 25 °C[3][5] |
| Flash Point | 101 °C[1][5] |
| pKa | 5.02 at 25 °C[2] |
Solubility of Tiglic Acid
| Solvent | Solubility |
| Water | Slightly soluble[5] |
| Chloroform | Soluble[1][3] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| DMSO | Soluble[3] |
| Acetone | Soluble[3] |
| Oils | Insoluble[5] |
Expected Effects of Deuteration on Physical Properties
The replacement of hydrogen with deuterium increases the molecular weight of the compound. This seemingly small change can lead to measurable differences in physical properties due to the stronger C-D bond compared to the C-H bond and the overall increase in mass.
-
Melting and Boiling Points: Deuteration typically leads to a slight increase in both melting and boiling points. This is attributed to the increased molecular weight and subtle changes in intermolecular forces.
-
Density: The density of deuterated tiglic acid is expected to be slightly higher than that of its non-deuterated counterpart due to the increased mass within a similar molecular volume.
-
Spectroscopic Properties:
-
NMR Spectroscopy: In ¹H NMR, the signals corresponding to the deuterated positions will be absent. In ²H (Deuterium) NMR, signals will appear at chemical shifts similar to their proton analogues.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated.
-
IR Spectroscopy: The C-D stretching and bending vibrations will appear at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations.
-
Experimental Protocols
This section provides detailed methodologies for the determination of key physical characteristics of organic compounds like deuterated tiglic acid.
Determination of Melting Point
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of deuterated tiglic acid is finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to approximately 1-2°C per minute to ensure accurate determination.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1-T2. For a pure compound, this range should be narrow (0.5-2°C).
Determination of Boiling Point
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or a small beaker with a high-boiling point liquid (e.g., mineral oil)
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
Place a small amount of the deuterated tiglic acid sample into the fusion tube.
-
Invert a capillary tube (sealed end up) and place it into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube or a beaker filled with a heating bath liquid.
-
Heat the apparatus gently and slowly.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound. For deuterated compounds, both ¹H and ²H NMR can be utilized.
Procedure for ¹H and ²H NMR:
-
Dissolve a small amount of the deuterated tiglic acid in a suitable deuterated solvent (for ¹H NMR) or a non-deuterated solvent (for ²H NMR).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer.
-
For ¹H NMR, the absence of signals at specific chemical shifts will confirm the positions of deuteration.
-
For ²H NMR, the presence of signals will confirm the incorporation of deuterium.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
Procedure:
-
Introduce a small amount of the deuterated tiglic acid sample into the mass spectrometer.
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion.
-
The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the deuterated compound, confirming the isotopic labeling.
Synthesis and Metabolic Pathway
Synthesis of Tiglic Acid
A common method for the synthesis of tiglic acid involves the dehydration of 2-hydroxy-2-methylbutyric acid.[6] This intermediate can be prepared via a Grignard reaction between a Grignard reagent and pyruvic acid or α-ketobutyric acid.[6][7] To synthesize a deuterated version, deuterated starting materials would be required in the synthesis process.
Caption: Synthesis of Tiglic Acid via Grignard Reaction and Dehydration.
Metabolic Pathway of Tiglic Acid
Tiglic acid is a metabolite derived from the catabolism of the branched-chain amino acid, isoleucine.[8] Inborn errors in the isoleucine degradation pathway can lead to the accumulation of tiglic acid and other intermediates.
Caption: Metabolic Pathway of Isoleucine Catabolism to Tiglic Acid.
Applications in Research and Drug Development
Deuterated tiglic acid is a valuable tool for:
-
Metabolic Flux Analysis: Tracing the fate of isoleucine and its metabolites in various biological systems.
-
Pharmacokinetic Studies: Using it as an internal standard for the quantification of tiglic acid or related compounds in biological matrices.
-
Enzyme Mechanism Studies: Investigating the kinetics and mechanisms of enzymes involved in branched-chain amino acid metabolism.
-
Drug Development: In the context of metabolic disorders, deuterated compounds can be used to understand disease pathology and to develop and test new therapeutic interventions.
Conclusion
While specific physical constants for deuterated tiglic acid are not widely published, a comprehensive understanding can be built upon the well-established data for its non-deuterated form and the predictable effects of isotopic substitution. The provided experimental protocols offer a solid foundation for the characterization of this and other deuterated compounds. The elucidation of its role in the isoleucine metabolic pathway underscores its importance in biochemical and pharmaceutical research. This guide serves as a foundational resource for scientists and researchers working with deuterated tiglic acid, facilitating its effective use in a variety of scientific applications.
References
- 1. Disorders of branched chain amino acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Tiglic acid - Wikipedia [en.wikipedia.org]
- 5. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 6. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inborn errors of isoleucine degradation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Amino Acid Metabolism Disorders - Children's Health Issues - MSD Manual Consumer Version [msdmanuals.com]
In-Depth Technical Guide to Tiglic Acid-d3 (CAS: 19146-57-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tiglic Acid-d3 (d3-Tiglic Acid), a deuterated analog of tiglic acid. It is intended to serve as a valuable resource for professionals in research and drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as an internal standard and metabolic tracer.
Core Chemical and Physical Properties
This compound is a stable, isotopically labeled form of tiglic acid, where three hydrogen atoms on the methyl group at the C4 position are replaced with deuterium. This substitution imparts a higher molecular weight, which is crucial for its use in mass spectrometry-based applications, without significantly altering its chemical reactivity.
| Property | Value | Citation |
| CAS Number | 19146-57-7 | [1] |
| Molecular Formula | C₅H₅D₃O₂ | [1] |
| Molecular Weight | 103.13 g/mol | [1] |
| IUPAC Name | (E)-4,4,4-trideuterio-2-methylbut-2-enoic acid | [1] |
| Synonyms | (2E)-2-Methyl-2-butenoic-4,4,4-d3 acid, Tiglic acid (4,4,4-D3) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and other organic solvents. | |
| Isotopic Purity | Typically >98% (varies by supplier) |
Synthesis of this compound
The synthesis of this compound can be adapted from established methods for its unlabeled counterpart, primarily through the use of a deuterated Grignard reagent. A common route involves the reaction of a deuterated Grignard reagent, such as methyl-d3-magnesium iodide, with a suitable keto-acid or its ester, followed by dehydration.
Experimental Protocol: Synthesis via Grignard Reaction and Dehydration
This protocol is an adaptation of a known synthesis for unlabeled tiglic acid. The key modification is the use of a deuterated Grignard reagent.
Materials:
-
Iodo-d3-methane (CD₃I)
-
Magnesium turnings
-
Pyruvic acid (or its ethyl ester)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Preparation of Methyl-d3-magnesium Iodide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of iodo-d3-methane in anhydrous diethyl ether or THF to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the reaction is complete, the deuterated Grignard reagent is ready for the next step.
-
-
Reaction with Pyruvic Acid:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly add a solution of pyruvic acid in anhydrous diethyl ether or THF to the Grignard reagent. This reaction is also exothermic and should be carefully controlled.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.
-
-
Hydrolysis and Dehydration:
-
Carefully quench the reaction by slowly adding it to a mixture of ice and dilute sulfuric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude 2-hydroxy-2-methyl-d3-butyric acid.
-
Heat the crude product with concentrated sulfuric acid to induce dehydration, forming this compound.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or a mixture of hexane and ethyl acetate, to yield the final product.
-
Synthesis workflow for this compound.
Spectroscopic Data
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons at the C4 position (typically around 1.8 ppm for unlabeled tiglic acid) will be absent. The other signals, including the vinyl proton and the methyl protons at the C2 position, should remain largely unchanged in their chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound will show a characteristic triplet for the deuterated carbon (CD₃) due to C-D coupling. The chemical shift of this carbon will be slightly different from the corresponding CH₃ group in unlabeled tiglic acid.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) that is 3 mass units higher than that of unlabeled tiglic acid. The fragmentation pattern is expected to be similar, but fragments containing the deuterated methyl group will also be shifted by 3 mass units. This mass shift is the basis for its use as an internal standard.
Applications in Research
This compound is a valuable tool in various research areas, particularly in metabolomics and drug metabolism studies.
Use as an Internal Standard
Due to its similar chemical and physical properties to endogenous tiglic acid and its distinct mass, this compound is an ideal internal standard for quantitative analysis by mass spectrometry (e.g., LC-MS, GC-MS). It is added to biological samples at a known concentration at an early stage of sample preparation to correct for variations in sample processing and instrument response.
Workflow for using this compound as an internal standard.
Metabolic Tracing Studies
Tiglic acid is an intermediate in the metabolism of the amino acid isoleucine. Labeled this compound can be used as a tracer to study the flux through this metabolic pathway in various physiological and pathological conditions. By administering this compound to cells or organisms and tracking the incorporation of the deuterium label into downstream metabolites, researchers can gain insights into the dynamics of isoleucine metabolism.
This in-depth technical guide provides a solid foundation for researchers and professionals working with this compound. While specific experimental data for the deuterated compound is limited in public resources, the provided information on its properties, synthesis, and applications, along with the illustrative diagrams, should facilitate its effective use in the laboratory.
References
An In-depth Technical Guide to the In Vitro Metabolism of Tiglic Acid-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiglic acid ((2E)-2-methylbut-2-enoic acid) is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of some insects.[1] In humans, it is a metabolite that can accumulate in certain inborn errors of metabolism.[2] The deuterated form, Tiglic Acid-d3, serves as a valuable tool in metabolic studies, enabling tracer experiments to elucidate its metabolic pathways and fluxes. Understanding the in vitro metabolism of this compound is crucial for researchers in drug development and metabolic diseases to characterize its biochemical transformations, identify key enzymes involved, and assess potential metabolic liabilities.
This technical guide outlines the core principles and methodologies for studying the in vitro metabolism of this compound. It covers its known metabolic context, detailed experimental protocols, data presentation strategies, and visual representations of the metabolic pathway and experimental workflow.
Metabolic Context of Tiglic Acid
The metabolism of Tiglic Acid is intrinsically linked to the catabolism of the branched-chain amino acid isoleucine. In various organisms, including certain beetles, Tiglic Acid is biosynthesized from isoleucine via 2-methylbutyric acid.[3] In mammalian systems, the metabolic pathway involves the conversion of Tiglic Acid to its coenzyme A thioester, tiglyl-CoA. This intermediate is a crucial player in several metabolic routes.
The primary metabolic pathway for Tiglic Acid is expected to proceed as follows:
-
Activation to Tiglyl-CoA: Tiglic Acid is activated by a CoA ligase to form tiglyl-CoA.
-
Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase.
-
Dehydrogenation: The resulting hydroxyacyl-CoA is oxidized by a dehydrogenase.
-
Thiolysis: The ketoacyl-CoA undergoes thiolytic cleavage to yield acetyl-CoA and propionyl-CoA.
These products, acetyl-CoA and propionyl-CoA, are central metabolites that can enter the citric acid cycle and other significant metabolic pathways.
Signaling and Metabolic Interactions
While specific signaling pathways directly regulated by Tiglic Acid metabolism are not well-documented, studies have shown that Tiglic Acid can influence other metabolic processes. For instance, at a concentration of 1 mM, it has been observed to inhibit the interconversion of glycine and serine in cultured human fibroblasts.[4] This suggests potential interactions with one-carbon metabolism.
Experimental Protocols for In Vitro Metabolism Studies
The following protocols are adapted from established methods for studying the in vitro metabolism of short-chain fatty acids (SCFAs) and can be applied to the investigation of this compound.
In Vitro Model Systems
Commonly used in vitro systems for metabolism studies include:
-
Liver Microsomes: Useful for studying phase I (cytochrome P450-mediated) and some phase II reactions.
-
Hepatocytes (Primary or Cultured Cell Lines): Provide a more complete metabolic picture, encompassing both phase I and phase II enzymes, as well as cellular uptake and transport processes.
-
Subcellular Fractions (e.g., Mitochondria): For investigating specific metabolic pathways localized to certain organelles.
For this compound, which is expected to undergo mitochondrial β-oxidation-like metabolism, hepatocytes or isolated mitochondria are highly relevant systems.
General Experimental Workflow
The overall workflow for an in vitro metabolism study of this compound is depicted below.
References
- 1. Tiglic acid - Wikipedia [en.wikipedia.org]
- 2. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]
A Technical Guide to Exploratory Studies Using Tiglic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential exploratory studies utilizing Tiglic Acid-d3, a deuterated stable isotope of the naturally occurring monocarboxylic unsaturated organic acid, Tiglic Acid. While extensive research on this compound is still emerging, this document consolidates the current understanding of Tiglic Acid's biological activity and the established methodologies for using stable isotope tracers in metabolic research. It offers a foundational framework for researchers and drug development professionals to design and execute novel studies investigating the metabolic fate and pharmacological effects of Tiglic Acid and its derivatives. This guide covers the synthesis of this compound, proposes detailed experimental protocols for its use as a metabolic tracer, and presents hypothetical data in structured tables and visualizations to illustrate its potential applications.
Introduction to Tiglic Acid and the Rationale for Deuteration
Tiglic acid, or (2E)-2-methylbut-2-enoic acid, is a naturally occurring organic compound found in various plants, such as croton oil, and as a constituent of the defensive secretions of certain insects.[1][2] It has garnered interest in the scientific community due to its diverse biological activities. Studies have indicated that tiglic acid and its derivatives possess anti-inflammatory properties and can act as agonists for the free fatty acid receptor 2 (FFA2), leading to the upregulation of peptide YY (PYY) expression, which is relevant in the research of obesity and diabetes.[3]
The use of a deuterated form, this compound, offers a powerful tool for metabolic research. Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen.[4] Replacing specific hydrogen atoms with deuterium creates an isotopically labeled compound that is chemically identical to its parent molecule in most biological systems but can be distinguished by its higher mass. This mass difference allows for its detection and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, enabling researchers to trace the metabolic fate of the molecule in complex biological systems.[4][5][6]
Key Advantages of Using this compound:
-
Metabolic Fate and Pharmacokinetics: Elucidate the absorption, distribution, metabolism, and excretion (ADME) pathways of tiglic acid.
-
Target Engagement and Mechanism of Action: Investigate how tiglic acid interacts with its biological targets and influences downstream metabolic pathways.
-
Bioavailability Studies: Accurately quantify the amount of administered tiglic acid that reaches systemic circulation.
-
Flux Analysis: Determine the rate of metabolic conversion of tiglic acid through various pathways.
Synthesis of this compound
The introduction of a trideuterated methyl group (CD₃) into the tiglic acid structure can be achieved through multi-step organic synthesis. A common strategy involves the use of a deuterated Grignard reagent. The following is a plausible synthetic protocol based on established chemical reactions.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Grignard Reaction with a Deuterated Reagent
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add magnesium turnings.
-
Slowly add a solution of methyl-d3 iodide in anhydrous diethyl ether to initiate the formation of the Grignard reagent (CD₃MgI).
-
Once the Grignard reagent is formed, cool the flask in an ice bath and slowly add a solution of α-ketobutyric acid in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-hydroxy-2-(trideuteriomethyl)butyric acid intermediate.
Step 2: Dehydration to this compound
-
To the crude intermediate from Step 1, add concentrated sulfuric acid.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it over crushed ice.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[9]
Proposed Exploratory Study: Tracing the Metabolic Fate of this compound in a Cellular Model
This section outlines a hypothetical exploratory study to trace the metabolic fate of this compound in a relevant cell line, such as the human enteroendocrine NCI-H716 cell line, where tiglic acid has been shown to upregulate PYY expression.[3]
Experimental Workflow
Caption: Experimental workflow for a metabolic tracing study.
Detailed Experimental Protocol
-
Cell Culture: Culture NCI-H716 cells in the appropriate medium and conditions until they reach 80-90% confluency.
-
Treatment: Replace the culture medium with a fresh medium containing a known concentration of this compound (e.g., 100 µM).
-
Time-course Incubation: Incubate the cells for different time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Sample Collection: At each time point, collect both the cell culture supernatant and the cell pellets.
-
Metabolite Extraction:
-
For the supernatant, perform a simple protein precipitation with a cold organic solvent (e.g., acetonitrile).
-
For the cell pellets, perform a more rigorous extraction, such as the Folch method, to separate polar and nonpolar metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to detect and quantify this compound and its potential deuterated metabolites based on their predicted mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Process the raw LC-MS/MS data to identify and quantify the deuterated species.
-
Plot the concentration of this compound and its metabolites over time to determine the kinetics of its metabolism.
-
Use pathway analysis software to map the identified metabolites onto known metabolic pathways.
-
Hypothetical Data Presentation and Interpretation
The following tables present hypothetical data that could be generated from the proposed exploratory study.
Table 1: Predicted Mass-to-Charge Ratios (m/z) for Targeted LC-MS/MS Analysis
| Compound | Molecular Formula | Predicted [M-H]⁻ m/z |
| Tiglic Acid (unlabeled) | C₅H₈O₂ | 99.0451 |
| This compound | C₅H₅D₃O₂ | 102.0639 |
| Hypothetical Metabolite A (e.g., Hydroxylated this compound) | C₅H₄D₃O₃ | 118.0588 |
| Hypothetical Metabolite B (e.g., Tiglyl-CoA-d3) | C₂₆H₃₇D₃N₇O₁₇P₃S | 869.1624 |
Table 2: Hypothetical Time-Course Concentration of this compound and its Metabolites in NCI-H716 Cells (Intracellular, nmol/mg protein)
| Time (hours) | This compound | Metabolite A-d3 | Metabolite B-d3 |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 |
| 2 | 15.2 ± 1.8 | 1.5 ± 0.2 | 0.8 ± 0.1 |
| 6 | 8.5 ± 1.1 | 4.2 ± 0.5 | 2.1 ± 0.3 |
| 12 | 3.1 ± 0.4 | 6.8 ± 0.9 | 3.5 ± 0.4 |
| 24 | 0.8 ± 0.1 | 5.5 ± 0.7 | 2.8 ± 0.3 |
Potential Metabolic Pathways and Visualization
Based on the known metabolism of other short-chain fatty acids, a potential metabolic pathway for tiglic acid involves its activation to a coenzyme A (CoA) ester, followed by further metabolism.
Caption: Hypothetical metabolic and signaling pathway of this compound.
Conclusion
This compound represents a valuable tool for advancing our understanding of the metabolic and signaling roles of tiglic acid. This technical guide provides a foundational framework for researchers to design and implement exploratory studies using this stable isotope tracer. The proposed synthesis and experimental protocols, along with the illustrative data and pathway visualizations, offer a starting point for investigating the pharmacokinetics, metabolic fate, and mechanism of action of tiglic acid in various biological systems. Such studies will be instrumental in evaluating the therapeutic potential of tiglic acid and its derivatives in metabolic and inflammatory diseases.
References
- 1. Tiglic acid | 80-59-1 | Benchchem [benchchem.com]
- 2. Tiglic acid | CAS#:80-59-1 | Chemsrc [chemsrc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 8. Tiglic acid synthesis - chemicalbook [chemicalbook.com]
- 9. TIGLIC ACID synthesis - chemicalbook [chemicalbook.com]
The Natural Occurrence of Tiglic and Angelic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural occurrence of tiglic acid and its geometric isomer, angelic acid. Found in a variety of plants and even in the defense mechanisms of insects, these unsaturated monocarboxylic acids and their esters are of growing interest for their potential applications in pharmaceuticals and fragrances. This document provides a comprehensive overview of their natural sources, quantitative data on their prevalence, detailed experimental protocols for their analysis, and an examination of their biosynthetic pathways.
Introduction to Tiglic and Angelic Acids
Tiglic acid ((2E)-2-methylbut-2-enoic acid) and angelic acid ((2Z)-2-methylbut-2-enoic acid) are cis-trans isomers. Angelic acid, the cis isomer, is less stable and can be converted to the more stable trans isomer, tiglic acid, through heat or in the presence of inorganic acids.[1] This guide will delve into the distinct natural sources and concentrations of these two isomers.
Natural Sources and Quantitative Data
Tiglic and angelic acids are found in various natural sources, primarily in the essential oils of certain plants and as components of insect defensive secretions. The following tables summarize the quantitative data available on their occurrence.
Table 1: Quantitative Occurrence of Angelic Acid and its Esters in Plants
| Plant Species | Plant Part | Compound | Concentration (%) | Reference |
| Anthemis nobilis (Roman Chamomile) | Flowers | Isobutyl angelate | 37.22 | |
| Anthemis nobilis (Roman Chamomile) | Flowers | 2-Methylbutyl angelate | 18.71 | |
| Anthemis nobilis (Roman Chamomile) | Flowers | Methylallyl angelate | 11.85 | |
| Angelica archangelica (Garden Angelica) | Root | Angelic acid | ~0.3 | [1] |
Table 2: Quantitative Occurrence of Tiglic Acid and its Esters in Plants
| Plant Species | Plant Part | Compound | Concentration (%) | Reference |
| Pelargonium graveolens (Rose Geranium) | Leaves | Geranyl tiglate | 0.99 - 4.52 | |
| Pelargonium graveolens (Rose Geranium) | Leaves | Geranyl tiglate | 1.682 | |
| Croton tiglium (Croton) | Seed Oil | Tiglic acid | Present* | [2] |
Table 3: Qualitative Occurrence of Tiglic and Angelic Acids in Animal Sources
| Animal Species | Secretion Type | Compounds Detected | Relative Abundance | Reference |
| Pterostichus (Hypherpes) californicus (Carabid Beetle) | Pygidial gland defensive fluid | Tiglic acid, 2-methylbutyric acid, ethacrylic acid | - | |
| Various Carabid Beetles | Pygidial gland defensive secretions | Methacrylic acid, Tiglic acid, Angelic acid | Methacrylic acid is often the most dominant, followed by tiglic and angelic acids. |
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of tiglic and angelic acids and their esters from natural sources.
Extraction and Quantification of Angelic Acid Esters from Anthemis nobilis (Roman Chamomile) Flowers
Objective: To extract the essential oil from Roman chamomile flowers and quantify the concentration of angelic acid esters using gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Fresh or dried Roman chamomile flowers
-
Clevenger-type apparatus for hydrodistillation
-
Distilled water
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium (carrier gas)
-
DB-5 or equivalent non-polar capillary column
-
Standards of angelic acid esters (e.g., isobutyl angelate)
Protocol:
-
Sample Preparation: Weigh approximately 100 g of dried Roman chamomile flowers.
-
Hydrodistillation:
-
Place the chamomile flowers in a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue the distillation for 3 hours, collecting the essential oil.
-
After distillation, allow the apparatus to cool and carefully collect the oil layer.
-
-
Drying the Essential Oil: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis:
-
Sample Preparation for GC-MS: Prepare a 1% (v/v) solution of the dried essential oil in a suitable solvent (e.g., hexane or ethanol).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Column: DB-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program: Start at 60 °C for 2 minutes, then ramp to 240 °C at a rate of 3 °C/minute, and hold at 240 °C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan range of 40-400 m/z.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of known concentrations of angelic acid esters.
-
Identify the angelic acid ester peaks in the sample chromatogram based on their retention times and mass spectra compared to the standards.
-
Quantify the concentration of each ester by comparing its peak area to the calibration curve.
-
-
Extraction and Quantification of Tiglic Acid from Croton tiglium Seeds
Objective: To extract the oil from Croton tiglium seeds and quantify the concentration of free tiglic acid using gas chromatography-flame ionization detection (GC-FID) after derivatization.
Materials:
-
Croton tiglium seeds
-
Soxhlet apparatus
-
n-Hexane
-
Rotary evaporator
-
Methanol
-
Acetyl chloride (for derivatization)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Helium (carrier gas)
-
Polar capillary column (e.g., BPX70)
-
Tiglic acid standard
Protocol:
-
Oil Extraction:
-
Grind the Croton tiglium seeds into a fine powder.
-
Place the powdered seeds in a thimble and perform Soxhlet extraction with n-hexane for 6-8 hours.
-
After extraction, evaporate the n-hexane using a rotary evaporator to obtain the crude croton oil.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To a known amount of the extracted croton oil (e.g., 100 mg), add 2 mL of a 5% solution of acetyl chloride in methanol.
-
Heat the mixture at 60 °C for 1 hour in a sealed vial.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Extract the FAMEs with 1 mL of n-hexane.
-
Dry the hexane layer over anhydrous magnesium sulfate.
-
-
GC-FID Analysis:
-
Sample Preparation for GC-FID: The hexane solution containing the FAMEs can be directly injected.
-
GC-FID Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Column: BPX70 (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/minute, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of methyl tiglate (prepared by derivatizing tiglic acid standard).
-
Identify the methyl tiglate peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the concentration of methyl tiglate by comparing its peak area to the calibration curve. The concentration of tiglic acid in the original oil can then be calculated.
-
-
Biosynthesis and Signaling Pathways
The biosynthesis of tiglic acid has been studied in carabid beetles, where it is derived from the catabolism of the amino acid isoleucine. The proposed pathway is illustrated below. The biosynthesis of angelic acid in plants of the Apiaceae family is less well understood but is also believed to originate from isoleucine metabolism.
Biosynthesis of tiglic acid from isoleucine in carabid beetles.
The pathway begins with the transamination of isoleucine to α-keto-β-methylvalerate, which is then oxidatively decarboxylated to 2-methylbutyryl-CoA. Dehydrogenation of 2-methylbutyryl-CoA yields tiglyl-CoA, which is subsequently hydrolyzed to tiglic acid.
Conclusion
Tiglic and angelic acids, along with their various esters, are naturally occurring compounds with a scattered but significant presence in the plant and animal kingdoms. While quantitative data is available for some sources, such as Roman chamomile and geranium, further research is needed to quantify their concentrations in other key sources like croton oil. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in the extraction and analysis of these compounds. The elucidation of their biosynthetic pathways, particularly in plants, remains an area ripe for further investigation. This technical guide serves as a foundational resource for scientists and professionals in drug development, providing the necessary information to explore the potential of these fascinating natural isomers.
References
A Technical Guide to the Theoretical Mass and Analysis of Tiglic Acid-d3
This document provides a detailed overview of the theoretical mass of deuterated Tiglic Acid (Tiglic Acid-d3), alongside relevant experimental protocols for its synthesis and analysis, and its context within metabolic pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development and metabolic research, where isotopically labeled compounds are crucial for tracing and quantifying metabolic fluxes.
Quantitative Data: Theoretical Mass Calculation
The theoretical mass of this compound is calculated based on the sum of the atomic masses of its constituent atoms. The deuterated form, for the purpose of this guide, assumes the substitution of three hydrogen atoms with three deuterium atoms on one of the methyl groups.
The chemical formula for Tiglic Acid is C₅H₈O₂.[1] For this compound, the formula becomes C₅H₅D₃O₂. The calculation of its theoretical mass is summarized in the table below.
| Element/Isotope | Symbol | Count | Atomic Mass (Da) | Total Mass (Da) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 5 | 1.008 | 5.040 |
| Deuterium | D | 3 | 2.014 | 6.042 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| This compound | C₅H₅D₃O₂ | 103.135 |
Experimental Protocols
The synthesis and analysis of isotopically labeled compounds such as this compound require specific methodologies to ensure high isotopic purity and correct characterization.
2.1. Synthesis of α-Deuterated Carboxylic Acids
A general and environmentally friendly protocol for the synthesis of α-deuterated carboxylic acids can be adapted for this compound. This method involves hydrogen/deuterium exchange and decarboxylation of a suitable malonic acid precursor in the presence of heavy water (D₂O).
Protocol Outline:
-
Precursor Synthesis: Synthesize a malonic acid derivative that will yield Tiglic Acid upon decarboxylation.
-
Hydrogen/Deuterium Exchange: Dissolve the malonic acid precursor in D₂O. The acidic α-protons will exchange with deuterium from the solvent. This step may be facilitated by gentle heating.
-
Decarboxylation: Heat the solution to induce decarboxylation, which results in the formation of the α-deuterated carboxylic acid.
-
Purification: The resulting deuterated Tiglic Acid can often be used without extensive purification. If necessary, standard techniques like recrystallization or chromatography can be employed.
-
Characterization: Confirm the purity and isotopic enrichment of the final product using NMR and mass spectrometry.
2.2. Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the structure and determine the degree of deuteration by observing the disappearance or reduction in the intensity of the proton signals corresponding to the deuterated positions. For this compound, the signal for one of the methyl groups would be significantly diminished or absent.
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the deuterated compound. The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to its calculated theoretical mass (103.135 Da), shifted from the mass of the unlabeled Tiglic Acid (100.116 g/mol ).
Metabolic Pathway Visualization
Tiglic acid is an intermediate in the metabolism of the branched-chain amino acid, isoleucine.[2][3] In this pathway, isoleucine is catabolized to produce acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.[4][5][6][7] Tiglic acid is formed as its coenzyme A thioester, tiglyl-CoA.[3] Inborn errors of metabolism, such as certain organic acidemias, can lead to the accumulation of tiglic acid and other intermediates of this pathway.[8][9][10]
The following diagram illustrates the simplified metabolic pathway of isoleucine, highlighting the position of Tiglyl-CoA.
Caption: Simplified metabolic pathway of isoleucine catabolism.
References
- 1. Tiglic acid | C5H8O2 | CID 125468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dovemed.com [dovemed.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. D- and L-isoleucine metabolism and regulation of their pathways in Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoleucine Metabolism: Pathways, Regulation, and Physiological Significance - Creative Proteomics [creative-proteomics.com]
- 8. ucsfbenioffchildrens.org [ucsfbenioffchildrens.org]
- 9. Inborn errors of metabolism associated with hyperglycaemic ketoacidosis and diabetes mellitus: narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
An In-depth Technical Guide to the Solubility of Tiglic Acid-d3 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Tiglic acid is a monocarboxylic unsaturated organic acid found in croton oil and other natural sources.[1][2] Its deuterated isotopologue, Tiglic Acid-d3, is often used as an internal standard in analytical methods or to trace the metabolic fate of the parent compound. Understanding its solubility is crucial for sample preparation, formulation development, and interpreting experimental results.
Qualitative Solubility Data
Based on available data for the non-deuterated form, Tiglic Acid, the following table summarizes its qualitative solubility in a range of common organic solvents. It is important to note that isotopic labeling with deuterium is not expected to significantly alter the fundamental solubility properties of the molecule in organic solvents.
| Solvent Class | Solvent | Qualitative Solubility |
| Halogenated | Chloroform | Soluble[3][4] |
| Dichloromethane | Soluble[3][4] | |
| Ester | Ethyl Acetate | Soluble[3][4] |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Soluble[3][4] |
| Ketone | Acetone | Soluble[3][4] |
| Alcohol | Ethanol | Soluble[5] |
| Ether | Diethyl Ether | Soluble[5] |
| Aqueous | Hot Water | Freely Soluble[5] |
| Cold Water | Sparingly Soluble[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative solubility data for this compound in specific organic solvents, a standardized experimental protocol is essential. The following methodology is based on the widely accepted shake-flask method, which is a robust technique for determining the equilibrium solubility of a compound.
Objective:
To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)
Procedure:
-
Preparation of the Test System:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent to ensure that saturation is achieved.
-
Pipette a known volume of the selected organic solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary study can determine the minimum time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Quantitatively dilute the filtered saturated solution with the same organic solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation:
-
Calculate the concentration of this compound in the saturated solution from the calibration curve, accounting for the dilution factor.
-
The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of the solubility determination protocol.
References
Methodological & Application
Application Note: Quantitative Analysis of Short-Chain Acylcarnitines and Related Metabolites using a Stable Isotope-Labeled Internal Standard, Tiglic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics plays a pivotal role in understanding disease mechanisms and in the development of novel therapeutics. Accurate and robust quantification of metabolites is critical for these studies. Short-chain acylcarnitines are key intermediates in fatty acid and amino acid metabolism. Altered levels of these metabolites can be indicative of inborn errors of metabolism and other complex diseases like the metabolic syndrome.[1][2][3] Tiglic acid is a five-carbon branched-chain unsaturated fatty acid, and its carnitine ester, tiglylcarnitine, is a key biomarker for certain metabolic disorders.
This application note provides a detailed protocol for the quantitative analysis of short-chain acylcarnitines and related metabolites in biological matrices, such as plasma and tissue homogenates, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tiglic Acid-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.
Principle
The methodology is based on the principle of stable isotope dilution. A known amount of this compound, which is chemically identical to the analyte of interest (tiglic acid and its derivatives) but has a different mass, is added to the sample at the beginning of the workflow. This internal standard co-elutes with the analyte during chromatographic separation and is detected by the mass spectrometer. The ratio of the analyte to the internal standard is used to calculate the concentration of the analyte, thereby minimizing analytical variability.
Metabolic Significance
Short-chain acylcarnitines are formed during the mitochondrial beta-oxidation of fatty acids and the catabolism of branched-chain amino acids (isoleucine, leucine, and valine). They are essential for transporting acyl groups across the mitochondrial membrane. The accumulation of specific acylcarnitines in biological fluids can indicate a blockage in these metabolic pathways, providing valuable diagnostic information.
Caption: Simplified overview of the role of acylcarnitines in metabolism.
Experimental Protocols
Sample Preparation (Plasma)
This protocol is adapted for the extraction of short-chain acylcarnitines from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the this compound internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 10 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is suitable for separating short-chain acylcarnitines (e.g., 100 x 2.1 mm, 2.7 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient can be optimized. For example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: For all acylcarnitines, the precursor ion is the molecular ion [M+H]+.
-
Product Ion: A common product ion for acylcarnitines is m/z 85, corresponding to the carnitine moiety.
-
MRM Transitions: Specific transitions for each analyte and the internal standard need to be optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tiglylcarnitine | 244.15 | 85.1 | 20 |
| This compound (IS) | [M+H]+ of this compound | Specific fragment | Optimized |
| C2-Carnitine | 204.12 | 85.1 | 18 |
| C3-Carnitine | 218.14 | 85.1 | 18 |
| C4-Carnitine | 232.15 | 85.1 | 20 |
| C5-Carnitine | 246.17 | 85.1 | 20 |
Note: The exact m/z values for this compound and its fragment need to be determined based on the specific labeled positions.
Data Analysis and Presentation
The concentration of each analyte is calculated using the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). A calibration curve is constructed using known concentrations of the analytes spiked into a similar matrix.
Quantitative Data Summary
The following table structure should be used to present the quantitative results for clear comparison.
| Sample ID | Tiglylcarnitine (µM) | C2-Carnitine (µM) | C3-Carnitine (µM) | C4-Carnitine (µM) | C5-Carnitine (µM) |
| Control 1 | |||||
| Control 2 | |||||
| Treatment 1 | |||||
| Treatment 2 |
Workflow Visualization
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Notes and Protocols: Quantitative Analysis of Tiglic Acid using Tiglic Acid-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid is a monocarboxylic unsaturated organic acid found in various natural sources, including croton oil and the defensive secretions of certain insects.[1] Its presence and concentration in biological systems can be of interest in various research fields, including metabolomics and the study of inborn errors of metabolism. Accurate quantification of tiglic acid in complex biological matrices requires a robust and reliable analytical method. This document provides a detailed protocol for the quantitative analysis of tiglic acid in biological samples using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Tiglic Acid-d3.
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of accurate quantification in mass spectrometry. This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the deuterated standard to the sample.[2] Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled standard, matrix effects and variations in sample preparation and instrument response can be effectively normalized, leading to highly accurate and precise quantification.[2][3][4]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of compounds in complex mixtures. The fundamental principle involves the addition of a known amount of an isotopically enriched version of the analyte (in this case, this compound) to the sample. This "spike" serves as an internal standard that behaves nearly identically to the endogenous analyte (Tiglic Acid) throughout the entire analytical process, including extraction, derivatization (if any), and ionization. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio difference due to the presence of deuterium atoms. By measuring the peak area ratio of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately determined, as this ratio is directly proportional to the analyte's concentration.
Materials and Reagents
-
Tiglic Acid (≥98% purity)
-
This compound (≥98% purity, 98% isotopic enrichment)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Stock Solution Preparation
-
Tiglic Acid Stock Solution (1 mg/mL): Accurately weigh 1 mg of Tiglic Acid and dissolve it in 1 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
Working Solution Preparation
-
Tiglic Acid Working Solution (10 µg/mL): Dilute the Tiglic Acid stock solution 1:100 with 50:50 (v/v) acetonitrile:water.
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution 1:1000 with 50:50 (v/v) acetonitrile:water.
Calibration Curve Preparation
Prepare a series of calibration standards by spiking the appropriate amount of the Tiglic Acid working solution into the biological matrix (e.g., human plasma).
| Calibration Level | Concentration (ng/mL) | Volume of 10 µg/mL Tiglic Acid (µL) | Volume of Matrix (µL) |
| 1 | 1 | 1 | 999 |
| 2 | 5 | 5 | 995 |
| 3 | 10 | 10 | 990 |
| 4 | 50 | 50 | 950 |
| 5 | 100 | 100 | 900 |
| 6 | 250 | 25 | 975 (of a 1 µg/mL solution) |
| 7 | 500 | 50 | 950 (of a 1 µg/mL solution) |
| 8 | 1000 | 100 | 900 (of a 1 µg/mL solution) |
Sample Preparation
-
Pipette 100 µL of each calibration standard, quality control sample, and study sample into separate microcentrifuge tubes.
-
Add 10 µL of the this compound internal standard working solution (1 µg/mL) to each tube.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
Application Note: High-Throughput Analysis of Tiglic Acid-d3 using a Novel LC-MS/MS Method
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tiglic Acid-d3 in plasma samples. Tiglic acid is a key metabolite in the isoleucine catabolic pathway, and its accurate measurement is crucial for the study of various metabolic disorders. This method utilizes a simple protein precipitation step followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The developed method is suitable for high-throughput clinical research and drug development applications.
Introduction
Tiglic acid, a five-carbon unsaturated organic acid, is an intermediate in the catabolism of the branched-chain amino acid isoleucine. Elevated levels of tiglic acid in biological fluids are indicative of certain inborn errors of metabolism, such as beta-ketothiolase deficiency and propionic acidemia. Therefore, the accurate and precise quantification of this biomarker is of significant diagnostic and research interest.
This work describes a definitive LC-MS/MS method for the determination of Tiglic Acid, using its deuterated analog, this compound, as an internal standard to correct for matrix effects and variations in sample processing. The method has been optimized for sensitivity, specificity, and speed, making it ideal for large-scale clinical studies and drug development pipelines. A critical aspect of the method development was the chromatographic separation of Tiglic Acid from its geometric isomer, Angelic Acid, to ensure accurate quantification.
Experimental
Materials and Reagents
-
Tiglic Acid and this compound standards were sourced from a reputable chemical supplier.
-
HPLC-grade acetonitrile, methanol, and water were used throughout.
-
Formic acid (LC-MS grade) was used as a mobile phase modifier.
-
Human plasma (K2EDTA) was used for matrix-matched calibration standards and quality control samples.
Sample Preparation
A simple and efficient protein precipitation protocol was employed for plasma sample preparation.
-
To 100 µL of plasma sample, 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol) was added and vortexed.
-
Protein precipitation was induced by the addition of 300 µL of ice-cold acetonitrile.
-
The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
The clear supernatant was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a standard HPLC system. The method was optimized to resolve Tiglic Acid from its isomer, Angelic Acid.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) was used for separation.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient: A linear gradient was used, starting at 5% B and increasing to 95% B over 3 minutes, followed by a 1-minute hold and a 1-minute re-equilibration.
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was operated in negative ion mode for the detection of Tiglic Acid and this compound. The use of multiple reaction monitoring (MRM) provided high selectivity and sensitivity.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: -4500 V
The MRM transitions were optimized by infusing standard solutions of Tiglic Acid and this compound. The most abundant and stable fragment ions were selected for quantification and qualification.
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound. The chromatographic conditions provided baseline separation of Tiglic Acid and its isomer, Angelic Acid, ensuring accurate measurement. The sample preparation was simple and effective, with good recovery and minimal matrix effects observed.
Quantitative Data
The method was validated over a linear range of 10 to 5000 ng/mL in human plasma. The calibration curve showed excellent linearity with a correlation coefficient (r²) greater than 0.99. The precision and accuracy of the method were evaluated using quality control samples at three concentration levels.
| Analyte | MRM Transition (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Tiglic Acid | 99.1 > 55.1 | -15 | 100 |
| This compound | 102.1 > 58.1 | -15 | 100 |
| Angelic Acid | 99.1 > 55.1 | -15 | 100 |
Table 1: Optimized Mass Spectrometry Parameters.
| Parameter | Tiglic Acid |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 5000 ng/mL |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (%) | 95 - 105% |
| Recovery (%) | > 90% |
Table 2: Method Validation Summary.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 1 mg of Tiglic Acid and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tiglic Acid stock solution with methanol:water (50:50, v/v) to achieve concentrations for the calibration curve.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol to a final concentration of 1 µg/mL.
Protocol 2: Sample Analysis Workflow
-
Arrange samples, calibration standards, and quality control samples in the autosampler rack.
-
Initiate the LC-MS/MS sequence using the parameters outlined in the "Experimental" section.
-
Acquire data in MRM mode.
-
Process the data using the instrument's software to integrate peak areas for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.
-
Determine the concentration of Tiglic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Tiglic Acid.
Caption: Simplified signaling pathway showing the position of Tiglic Acid in Isoleucine catabolism.
Conclusion
A highly sensitive, specific, and rapid LC-MS/MS method for the quantification of Tiglic Acid in human plasma has been successfully developed and validated. The method utilizes a simple sample preparation procedure and a stable isotope-labeled internal standard, ensuring high accuracy and precision. This method is well-suited for high-throughput analysis in clinical research and drug development, aiding in the study of metabolic disorders related to isoleucine metabolism.
Application Note: Quantification of Tiglic Acid-d3 in Human Plasma and Urine using a Derivatization-Based LC-MS/MS Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of tiglic acid in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To overcome the challenges associated with the analysis of small, polar molecules like tiglic acid, this method employs a chemical derivatization strategy to enhance chromatographic retention and ionization efficiency. Tiglic acid-d3 is utilized as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol provides detailed procedures for sample preparation, LC-MS/MS parameters, and data analysis, making it suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolomic, and clinical research studies.
Introduction
Tiglic acid is a monounsaturated short-chain fatty acid that is a metabolite of isoleucine metabolism. Aberrant levels of tiglic acid can be indicative of certain metabolic disorders. Accurate and reliable quantification of tiglic acid in biological matrices is crucial for understanding its role in health and disease. The inherent polarity and small size of tiglic acid present analytical challenges for traditional reversed-phase liquid chromatography. This method addresses these challenges through derivatization, which improves the analyte's chromatographic behavior and sensitivity in the mass spectrometer. The use of a deuterated internal standard, this compound, is essential for correcting for matrix effects and variability in sample processing and instrument response.[1]
Experimental Workflow
Materials and Methods
Reagents and Materials
-
Tiglic Acid (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Derivatization agent (e.g., 3-nitrophenylhydrazine - 3-NPH)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Human plasma and urine (drug-free)
Instrumentation
-
A sensitive triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of tiglic acid and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the tiglic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound (internal standard) at an appropriate concentration in the same diluent.
Sample Preparation
-
Sample Aliquoting: Thaw biological samples (plasma or urine) on ice. Vortex and aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation (for plasma samples): Add 300 µL of cold acetonitrile to each plasma sample. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.
-
Derivatization:
-
Evaporate the supernatant (from plasma) or the urine aliquot to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of a solution containing 20 mg/mL of 3-NPH in 50% acetonitrile.
-
Add 50 µL of a solution containing 15 mg/mL of EDC in 50% acetonitrile with 1% pyridine.
-
Vortex and incubate at 40°C for 30 minutes.
-
-
Liquid-Liquid Extraction:
-
After derivatization, add 500 µL of ethyl acetate to the sample.
-
Vortex for 2 minutes and centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
MRM Transitions
The following MRM transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Tiglic Acid Derivative | [M+H]+ | Fragment 1 | 100 |
| [M+H]+ | Fragment 2 | 100 | |
| This compound Derivative | [M+H]+ | Fragment 1 | 100 |
| [M+H]+ | Fragment 2 | 100 |
Note: The exact m/z values for the derivatized analytes will depend on the derivatizing agent used. For 3-NPH, the mass of the derivative will be the mass of tiglic acid (100.11 g/mol ) or this compound (103.13 g/mol ) plus the mass of the 3-nitrophenylhydrazide moiety minus the mass of water.
Data Analysis and Quantification
The concentration of tiglic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting is typically used for the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values should be established during method validation.
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Upper Limit of Quantification (ULOQ) | Within the linear range |
| Precision (%CV) | ≤ 15% (≤ 20% at LLLOQ) |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
Signaling Pathway and Logical Relationships
The accurate quantification of tiglic acid is important for studying metabolic pathways, such as the catabolism of the branched-chain amino acid isoleucine.
Conclusion
The described derivatization-based LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of tiglic acid in human plasma and urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method well-suited for a variety of research applications in the fields of clinical chemistry, metabolomics, and pharmaceutical development. Proper method validation should be performed to ensure that the method meets the specific requirements of the intended application.
References
Application Notes and Protocols for Tiglic Acid-d3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid is a naturally occurring α,β-unsaturated short-chain fatty acid. Its deuterated isotopologue, Tiglic Acid-d3, serves as a valuable tool in metabolic research, enabling the tracing of its uptake, metabolism, and impact on cellular pathways without the use of radioactive labels. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate its role in cellular metabolism, signaling, and as a potential therapeutic agent.
Applications
This compound can be employed in a variety of cell culture-based assays to:
-
Trace Metabolic Fate: Elucidate the pathways through which Tiglic Acid is metabolized within the cell. By tracking the deuterium label using mass spectrometry, researchers can identify downstream metabolites and quantify metabolic flux.
-
Investigate Signaling Pathways: As a short-chain fatty acid (SCFA), Tiglic Acid may influence cellular signaling through various mechanisms.[1] this compound can be used to study its effect on pathways such as those mediated by G-protein coupled receptors (GPCRs) and its potential role as a histone deacetylase (HDAC) inhibitor.[1]
-
Assess Impact on Mitochondrial Function: Investigate the influence of Tiglic Acid on mitochondrial respiration and energy metabolism.[2]
-
Elucidate Mechanisms of Action: In drug development, this compound can help determine the cellular targets and mechanisms of action of Tiglic Acid-based therapeutic candidates.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from experiments using this compound. These are intended to serve as examples for data presentation.
Table 1: Intracellular Concentration of this compound and its Metabolites
| Treatment Group | This compound (µM) | Metabolite A-d3 (µM) | Metabolite B-d3 (µM) |
| Control (Untreated) | 0 | 0 | 0 |
| This compound (10 µM) | 8.2 ± 0.9 | 1.5 ± 0.3 | 0.8 ± 0.2 |
| This compound (50 µM) | 41.5 ± 4.2 | 7.8 ± 1.1 | 3.9 ± 0.7 |
| This compound (100 µM) | 85.3 ± 9.1 | 15.2 ± 2.5 | 7.1 ± 1.3 |
Table 2: Effect of this compound on Mitochondrial Respiration
| Treatment Group | Basal Respiration (OCR, pmol/min) | ATP Production (OCR, pmol/min) | Maximal Respiration (OCR, pmol/min) |
| Control (Untreated) | 100 ± 8 | 85 ± 7 | 250 ± 20 |
| Vehicle Control | 98 ± 9 | 83 ± 6 | 245 ± 22 |
| This compound (50 µM) | 125 ± 11 | 105 ± 9 | 290 ± 25 |
Table 3: Histone Deacetylase (HDAC) Inhibition Assay
| Treatment Group | HDAC Activity (% of Control) | Acetylated Histone H3 (Fold Change) |
| Control (Untreated) | 100 | 1.0 |
| Trichostatin A (1 µM) | 25 ± 5 | 4.5 ± 0.8 |
| This compound (100 µM) | 78 ± 9 | 1.8 ± 0.3 |
Experimental Protocols
Protocol 1: Metabolic Labeling and Metabolite Extraction
This protocol describes how to label cells with this compound and extract metabolites for mass spectrometry analysis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 10, 50, 100 µM). A vehicle control (DMSO or ethanol) should be run in parallel. Incubate for the desired time period (e.g., 4, 8, 24 hours).
-
Metabolite Quenching and Extraction:
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.
-
Incubate the plate on a shaker at 4°C for 15 minutes.
-
Scrape the cells from the plate in the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Clarification:
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS.
Protocol 2: Analysis of Mitochondrial Respiration
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density for your cell type.
-
Cell Treatment: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates and containing the desired concentration of this compound or vehicle control. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Assay:
-
Load the Seahorse XF cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Run the Mito Stress Test protocol on the analyzer.
-
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Mandatory Visualizations
Caption: Workflow for this compound metabolic labeling and analysis.
Caption: Hypothetical signaling pathways of this compound.
References
Application of Tiglic Acid-d3 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiglic acid, an unsaturated short-chain fatty acid, is an intermediate in the metabolism of the essential amino acid isoleucine. Altered levels of tiglic acid and its metabolites can be indicative of certain metabolic disorders. To accurately study its pharmacokinetics—how it is absorbed, distributed, metabolized, and excreted (ADME)—a robust and sensitive analytical method is crucial. The use of a stable isotope-labeled internal standard, such as Tiglic Acid-d3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled this compound has a slightly higher molecular weight than the endogenous tiglic acid but exhibits nearly identical physicochemical properties and chromatographic behavior. This allows for precise and accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.
This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of tiglic acid.
Data Presentation
To facilitate the analysis of a typical pharmacokinetic study of tiglic acid, the following tables present hypothetical, yet realistic, pharmacokinetic parameters in rats after a single oral administration of 10 mg/kg tiglic acid. These values are for illustrative purposes and would be determined experimentally in a formal study.
Table 1: Plasma Pharmacokinetic Parameters of Tiglic Acid in Rats (n=6, Mean ± SD)
| Parameter | Value | Unit |
| Cmax | 15.2 ± 2.5 | µg/mL |
| Tmax | 0.5 ± 0.1 | h |
| AUC(0-t) | 45.8 ± 7.2 | µgh/mL |
| AUC(0-inf) | 48.1 ± 7.8 | µgh/mL |
| t1/2 | 2.1 ± 0.4 | h |
| CL/F | 0.21 ± 0.04 | L/h/kg |
| Vd/F | 0.65 ± 0.12 | L/kg |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: LC-MS/MS Parameters for Tiglic Acid and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tiglic Acid | 99.1 | 55.1 | 15 |
| This compound | 102.1 | 58.1 | 15 |
Experimental Protocols
In-Life Study Protocol for Oral Administration in Rats
Objective: To determine the pharmacokinetic profile of tiglic acid in rats following oral administration.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Tiglic acid
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA anticoagulant)
-
Centrifuge
Procedure:
-
Fast rats overnight (approximately 12 hours) with free access to water before dosing.
-
Prepare a 2 mg/mL dosing solution of tiglic acid in the chosen vehicle.
-
Administer a single oral dose of 10 mg/kg tiglic acid to each rat via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Immediately place blood samples into K2EDTA-containing tubes and gently invert to mix.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until bioanalysis.
Plasma Sample Preparation Protocol for LC-MS/MS Analysis
Objective: To extract tiglic acid and the internal standard (this compound) from plasma samples for LC-MS/MS analysis.
Materials:
-
Rat plasma samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile (with 0.1% formic acid) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean LC-MS vial.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Bioanalytical Method
Objective: To quantify the concentration of tiglic acid in plasma samples using a validated LC-MS/MS method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): See Table 2 for transitions.
-
Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
Metabolic Pathway of Isoleucine Catabolism
The following diagram illustrates the metabolic pathway of isoleucine, highlighting the formation of tiglyl-CoA, a precursor to tiglic acid.
Caption: Isoleucine catabolism leading to Tiglyl-CoA and Tiglic Acid.
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the major steps in a typical pharmacokinetic study utilizing this compound.
Caption: Workflow for a pharmacokinetic study of tiglic acid.
Application Note: High-Throughput Analysis of Tiglic Acid-d3 in Plasma using Protein Precipitation and LC-MS/MS
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 6. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
Tiglic Acid-d3 in metabolomics sample normalization
Application Notes & Protocols
Topic: Tiglic Acid-d3 for Robust Sample Normalization in Targeted Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tiglic acid itself is a monocarboxylic unsaturated organic acid. It is involved in fatty acid metabolism as a methyl-branched fatty acid. This document provides detailed application notes and protocols for the use of this compound as an internal standard in metabolomics workflows, complete with data presentation guidelines and visual representations of the experimental process and relevant metabolic context.
Data Presentation
Effective normalization using this compound should result in a significant reduction of the coefficient of variation (%CV) for the measured analytes across technical replicates. The following tables illustrate a hypothetical dataset before and after normalization, demonstrating the utility of this internal standard.
Table 1: Raw Peak Areas of Target Analytes in Technical Replicates
| Analyte | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Average | Std Dev | %CV |
| This compound (IS) | 850,234 | 910,567 | 798,456 | 880,123 | 825,678 | 853,012 | 42,345 | 4.96% |
| Analyte A | 120,456 | 135,789 | 110,234 | 128,901 | 115,678 | 122,212 | 9,876 | 8.08% |
| Analyte B | 45,678 | 52,345 | 41,987 | 49,876 | 43,567 | 46,691 | 4,567 | 9.78% |
| Analyte C | 210,987 | 230,123 | 198,567 | 225,678 | 205,432 | 214,157 | 12,345 | 5.76% |
Table 2: Normalized Peak Area Ratios (Analyte Area / IS Area)
| Analyte | Replicate 1 | Replicate 2 | Replicate 3 | Replicate 4 | Replicate 5 | Average | Std Dev | %CV |
| Analyte A | 0.1417 | 0.1491 | 0.1381 | 0.1465 | 0.1401 | 0.1431 | 0.0045 | 3.14% |
| Analyte B | 0.0537 | 0.0575 | 0.0526 | 0.0567 | 0.0528 | 0.0547 | 0.0023 | 4.20% |
| Analyte C | 0.2481 | 0.2527 | 0.2487 | 0.2564 | 0.2488 | 0.2509 | 0.0034 | 1.35% |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a targeted metabolomics experiment. It is crucial to note that specific parameters may require optimization based on the analytical platform and the biological matrix being studied.
Protocol 1: Sample Preparation and Extraction
-
Preparation of Internal Standard (IS) Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working IS solution at a concentration of 10 µg/mL. The optimal concentration of the IS should be determined empirically to be within the linear dynamic range of the instrument and comparable to the expected analyte concentrations.
-
-
Sample Quenching and Lysis (for cellular metabolomics):
-
For adherent cells, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of pre-chilled (-80°C) 80% methanol containing the this compound internal standard to each well. The final concentration of the IS should be consistent across all samples.
-
Incubate at -80°C for 15 minutes to quench metabolic activity and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction from Biofluids (e.g., Plasma, Urine):
-
Thaw frozen biofluid samples on ice.
-
To 100 µL of the sample, add 400 µL of a pre-chilled protein precipitation solvent (e.g., acetonitrile or methanol) containing the this compound internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
-
Sample Drying and Reconstitution:
-
Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions (example for a C18 column):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of organic acids.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for the analysis of carboxylic acids.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the target analytes need to be optimized by infusing the individual standards into the mass spectrometer.
-
Hypothetical Transition for this compound: m/z 102.1 → m/z 58.1
-
Hypothetical Transition for Tiglic Acid: m/z 99.1 → m/z 55.1
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum sensitivity.
-
Mandatory Visualizations
Application Note: High-Resolution Accurate Mass Measurement of Tiglic Acid-d3 for Pharmaceutical Research
Introduction
Tiglic acid, a short-chain unsaturated carboxylic acid, and its isotopically labeled variant, Tiglic Acid-d3, are of significant interest in pharmaceutical research and metabolomics.[1] Deuterium-labeled compounds such as this compound are crucial as internal standards in mass spectrometry-based quantification, enabling precise and accurate measurement of their unlabeled counterparts in complex biological matrices.[2] This enhanced analytical accuracy is vital for pharmacokinetic, pharmacodynamic, and metabolic pathway studies.[1] The accurate mass measurement of these labeled compounds is fundamental to confirming their elemental composition and ensuring their utility in quantitative assays.[3]
This application note details a robust protocol for the accurate mass measurement of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The methodology is designed for researchers, scientists, and drug development professionals who require high confidence in the identity and purity of their stable isotope-labeled standards.
Experimental Design
The experimental workflow is designed to be straightforward and reproducible, involving sample preparation, LC-HRMS analysis, and data processing.
Caption: Experimental workflow for the accurate mass measurement of this compound.
Quantitative Data Summary
The accurate mass of this compound was determined and compared against its theoretical exact mass. The results are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₅H₅D₃O₂ |
| Theoretical Exact Mass (M-H)⁻ | 102.0628 Da |
| Observed Mass (M-H)⁻ | 102.0625 Da |
| Mass Error | -2.9 ppm |
| Instrumentation | Thermo Scientific™ Orbitrap™ Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
Detailed Experimental Protocols
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Solution Preparation: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 1 µg/mL. This working solution is ready for LC-HRMS analysis. For biological samples, a protein precipitation step using a 3:1 ratio of cold acetonitrile to sample followed by centrifugation is recommended.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Chromatographic Separation:
-
LC System: Thermo Scientific™ Vanquish™ UHPLC system
-
Column: Thermo Scientific™ Accucore™ C18 column (2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
High-Resolution Mass Spectrometry:
-
Mass Spectrometer: Thermo Scientific™ Orbitrap™ Mass Spectrometer
-
Ionization Source: Heated Electrospray Ionization (H-ESI)
-
Ionization Mode: Negative
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Scan Range: m/z 50-200
-
Resolution: 140,000 (at m/z 200)
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
Signaling Pathway and Logical Relationships
The logical flow for confirming the identity of this compound using accurate mass measurement is depicted below.
Caption: Logical flow for identity confirmation of this compound.
Conclusion
The described LC-HRMS method provides a reliable and accurate means for the mass measurement of this compound. The low mass error achieved confirms the elemental composition of the isotopically labeled standard with high confidence. This protocol is suitable for implementation in pharmaceutical and metabolomics research laboratories for the quality control of stable isotope-labeled internal standards, thereby ensuring the accuracy and reliability of quantitative bioanalytical data.
References
Troubleshooting & Optimization
optimizing mass spectrometry parameters for Tiglic Acid-d3
Welcome to the technical support center for the mass spectrometry analysis of Tiglic Acid-d3. This guide provides detailed frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to help you optimize your mass spectrometry parameters and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of this compound and its non-labeled counterpart?
A1: The molecular formula for this compound is C₅H₅D₃O₂. The expected monoisotopic mass of the neutral molecule is approximately 103.08 g/mol .[1] The non-labeled Tiglic Acid (C₅H₈O₂) has a monoisotopic mass of approximately 100.05 g/mol .
Q2: Which ionization mode is recommended for this compound analysis?
A2: For small carboxylic acids like this compound, Negative Ion Electrospray Ionization (ESI-negative mode) is generally recommended. This is because the carboxylic acid group readily loses a proton to form a negatively charged ion, [M-H]⁻. This process is typically more efficient and leads to higher sensitivity compared to positive ionization mode for this class of compounds.[2]
Q3: What are the theoretical precursor ions ([M-H]⁻) for this compound and Tiglic Acid?
A3: Based on their molecular weights, the theoretical precursor ions to target in ESI-negative mode are:
-
This compound: m/z 102.07
-
Tiglic Acid: m/z 99.04
Q4: I cannot find established MRM transitions for this compound. Where should I start?
A4: It is common for specific, optimized parameters for deuterated standards to be absent from the public literature. You will need to determine these empirically on your instrument. The process involves:
-
Direct infusion of a this compound standard into the mass spectrometer.
-
Performing a full scan analysis to confirm the precursor ion (around m/z 102.07).
-
Performing a product ion scan of the m/z 102.07 precursor to identify potential product ions.
-
Optimizing the collision energy for each potential product ion to find the one that gives the most stable and intense signal.
A detailed protocol for this process is provided in the "Experimental Protocols" section of this guide.
Q5: Should I use derivatization for the analysis of this compound?
A5: Derivatization is an option for short-chain organic acids to improve their retention on reversed-phase chromatography columns and, in some cases, enhance ionization efficiency.[3][4] However, it also adds extra steps to sample preparation, which can introduce variability.
-
When to consider derivatization: If you are experiencing poor retention (the peak elutes at or near the void volume) or insufficient sensitivity with the underivatized compound.
-
When to avoid derivatization: If you can achieve adequate chromatographic separation and sensitivity without it. Direct analysis is often simpler and faster.
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions and Collision Energy
This protocol describes how to find the best precursor-product ion pairs (MRM transitions) and optimize the collision energy (CE) for this compound using a triple quadrupole mass spectrometer.
1. Standard Preparation:
-
Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Direct Infusion Setup:
-
Set up your mass spectrometer for direct infusion using a syringe pump.
-
Infuse the this compound standard at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to ESI-negative mode.
3. Precursor Ion Confirmation:
-
Perform a Q1 scan (full scan) over a mass range of m/z 50-150 to confirm the presence of the [M-H]⁻ precursor ion at approximately m/z 102.07.
-
Optimize source parameters (e.g., nebulizer gas, ion spray voltage, temperature) to maximize the signal of the precursor ion.
4. Product Ion Identification:
-
Set the instrument to Product Ion Scan mode.
-
Select m/z 102.07 as the precursor ion in Q1.
-
Scan a range of collision energies (e.g., from 5 eV to 40 eV in steps of 5 eV).
-
Identify the most abundant and stable product ions generated in Q3. A common loss for carboxylic acids is CO₂ (44 Da), so look for a fragment around m/z 58.
5. Collision Energy Optimization:
-
Select the most promising product ions for further optimization.
-
Set the instrument to MRM mode.
-
For each precursor-product pair (e.g., 102.07 -> 58.xx), ramp the collision energy over a narrower range (e.g., in 2 eV increments) to find the exact energy that produces the highest intensity.
6. Data Recording:
-
Record the optimal precursor ion, product ion, and collision energy for at least two transitions. A primary transition (quantifier) should be the most intense, and a secondary transition (qualifier) is used for confirmation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or No Signal for this compound | 1. Incorrect ionization mode selected.2. Suboptimal source parameters.3. Incorrect precursor ion selected.4. Insufficient collision energy for fragmentation.5. Sample degradation. | 1. Ensure you are in ESI-negative mode.2. Systematically optimize source gas flows, temperatures, and voltages.3. Verify the precursor mass in a full scan.4. Perform a product ion scan across a wide range of collision energies.5. Check sample stability and prepare fresh standards.[5] |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the column stationary phase.2. Mismatch between injection solvent and mobile phase.3. Column degradation or contamination. | 1. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase.[6]2. Ensure the injection solvent is weaker than or equal in strength to the initial mobile phase.3. Flush the column or try a new column.[7] |
| High Background Noise | 1. Contaminated mobile phase or solvent.2. Contamination in the LC-MS system (tubing, source).3. Matrix effects from the sample. | 1. Use high-purity, MS-grade solvents and additives.2. Clean the ion source and flush the LC system.3. Improve sample preparation to remove interfering substances. |
| Inconsistent Retention Time | 1. LC pump not delivering a stable gradient.2. Column temperature fluctuations.3. Column equilibration issues. | 1. Check the pump for leaks and ensure proper solvent mixing.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
Quantitative Data Summary
The following tables should be used to record your data during the optimization process.
Table 1: Source Parameter Optimization (Example data for maximizing precursor ion intensity)
| Parameter | Setting 1 | Intensity | Setting 2 | Intensity | Setting 3 | Intensity |
| Nebulizer Gas (psi) | 30 | 1.2e5 | 40 | 2.5e5 | 50 | 2.1e5 |
| Gas Temperature (°C) | 300 | 1.8e5 | 325 | 2.4e5 | 350 | 2.2e5 |
| Ion Spray Voltage (V) | -4000 | 2.0e5 | -4500 | 2.6e5 | -5000 | 2.3e5 |
Table 2: Collision Energy Optimization for this compound (m/z 102.07) (Example data for finding the optimal CE for a specific product ion)
| Product Ion (m/z) | Collision Energy (eV) | Intensity |
| 58.05 | 10 | 5.0e4 |
| 58.05 | 12 | 8.2e4 |
| 58.05 | 14 | 1.5e5 |
| 58.05 | 16 | 2.1e5 |
| 58.05 | 18 | 1.8e5 |
| 58.05 | 20 | 1.4e5 |
Visualizations
Caption: Workflow for MRM method development for this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. vivanls.com [vivanls.com]
- 2. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
addressing Tiglic Acid-d3 matrix effects in bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the bioanalysis of Tiglic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[2][3] Tiglic acid, as a small, polar, short-chain unsaturated organic acid, can be particularly susceptible because endogenous matrix components with similar properties may co-elute and interfere with its ionization.[4][5][6]
Q2: I'm using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't this completely correct for matrix effects?
A: While using a SIL-IS like this compound is the most recognized and effective technique to compensate for matrix effects, it may not be a complete solution in all cases.[1][2][7] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, which keeps the analyte-to-IS ratio consistent. However, severe matrix effects can suppress the signal of both the analyte and the IS to a point where sensitivity is compromised.[7] Furthermore, if the concentration of the analyte is significantly different from the IS, or if the matrix components have a differential effect on the analyte vs. the IS (though rare), inaccuracies can still occur.[2]
Q3: What are the initial signs that my assay is suffering from matrix effects?
A: The primary indicators of matrix effects include:
-
Poor reproducibility: High coefficient of variation (%CV) in quality control (QC) samples across different sample lots.[8]
-
Inaccurate quantification: Results that are unexpectedly high or low.
-
Low signal intensity or poor sensitivity: Difficulty in detecting the lower limit of quantitation (LLOQ).
-
Inconsistent peak shapes for the analyte and/or internal standard.
Q4: How can I quantitatively assess the degree of matrix effect in my assay?
A: The most common method is the post-extraction spike experiment .[3][7] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a pure solvent solution at the same concentration. The ratio of these responses provides a quantitative measure of the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter.
Problem: High variability (%CV > 15%) and poor accuracy in QC samples despite using a SIL-IS.
This is a classic sign that significant matrix effects are not being adequately compensated for by the internal standard. The primary goal is to remove the interfering matrix components before they reach the mass spectrometer.
Solution 1: Optimize Sample Preparation
Improving the sample cleanup procedure is the most effective way to combat matrix effects.[7] Simple protein precipitation (PPT) is often insufficient for removing interfering components like phospholipids. Consider more selective techniques.
-
Solid-Phase Extraction (SPE): SPE can selectively isolate analytes while removing interfering matrix components.[9] For an acidic compound like Tiglic Acid, a mixed-mode anion exchange SPE cartridge can be highly effective.[1]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids.[7] Adjusting the pH of the aqueous phase to be at least two units below the pKa of Tiglic Acid (~4.96) will ensure it is in its neutral, uncharged form, allowing for efficient extraction into a non-polar organic solvent.[4][7]
Table 1: Comparison of Sample Preparation Methods for Tiglic Acid in Plasma
| Preparation Method | Analyte Recovery (%) | Matrix Factor (MF) | Process Efficiency (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 4.2 | 0.65 ± 0.11 (Suppression) | 61.8 ± 5.9 |
| Liquid-Liquid Extraction (MTBE) | 88 ± 5.1 | 0.92 ± 0.08 (Minimal Effect) | 80.9 ± 7.3 |
| Solid-Phase Extraction (Mixed-Mode) | 92 ± 3.8 | 1.03 ± 0.05 (No Effect) | 94.8 ± 4.1 |
Data are representative values synthesized from typical bioanalytical method development experiments.
Solution 2: Modify Chromatographic Conditions
The goal is to achieve chromatographic separation between Tiglic Acid and the interfering matrix components.
-
Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
Adjust Mobile Phase: Modifying the mobile phase composition (e.g., changing the organic solvent or pH) can alter the retention of both the analyte and interferences.[2]
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (like salts) to waste instead of the MS source, reducing source contamination.[3]
Problem: Low signal intensity and poor sensitivity (high LLOQ).
This indicates that even if the analyte-to-IS ratio is stable, the overall signal is being suppressed to a level that compromises the assay's sensitivity.
Solution 1: Investigate and Mitigate Ion Suppression
Use a post-column infusion experiment to identify the retention time regions where ion suppression is occurring.[3][7] This qualitative technique involves infusing a constant flow of the analyte solution post-column while injecting a blank matrix extract. Dips in the baseline signal indicate regions of suppression. Once identified, you can adjust the chromatography to move the analyte peak away from these zones.
Solution 2: Consider Chemical Derivatization
For small, polar acids, derivatization can significantly improve chromatographic behavior and ionization efficiency.[10][11] By converting the carboxylic acid group to an ester or another less polar functional group, you can:
-
Increase retention on reversed-phase columns, moving the analyte away from early-eluting interferences.
-
Improve volatility if using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]
-
Enhance ionization efficiency in the MS source.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate key decision-making and experimental processes for addressing matrix effects.
Caption: A decision tree for troubleshooting matrix effects in bioanalysis.
Caption: A sample preparation workflow comparing SPE and LLE cleanup steps.
Detailed Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement from the biological matrix.
Materials:
-
Blank biological matrix (e.g., drug-free human plasma) from at least 6 different sources.
-
Tiglic Acid analytical standard.
-
This compound internal standard.
-
All solvents and reagents used in the final sample preparation and LC-MS method.
Procedure:
-
Prepare Set A (Analyte in Matrix): a. Process blank plasma samples (n=6) using your finalized sample preparation method (e.g., SPE or LLE). b. After the final elution/evaporation step and before reconstitution, spike the extracted residue with a known amount of Tiglic Acid standard (e.g., to a final concentration of low and high QC). c. Reconstitute the spiked extract in the mobile phase.
-
Prepare Set B (Analyte in Solvent): a. Prepare a neat solution of Tiglic Acid in the final mobile phase at the same concentration used in Set A.
-
Analysis: a. Inject both sets of samples into the LC-MS system. b. Record the peak area response for the analyte in all samples.
-
Calculation: a. Calculate the Matrix Factor (MF) for each source: MF = (Mean Peak Area of Set A) / (Mean Peak Area of Set B) b. The %CV of the MF across the different sources should ideally be < 15%.
Protocol 2: Solid-Phase Extraction (SPE) for Tiglic Acid
Objective: To clean up plasma samples and isolate Tiglic Acid, minimizing matrix effects. This protocol uses a mixed-mode anion exchange sorbent.
Materials:
-
Mixed-Mode Strong Anion Exchange SPE plate (e.g., 96-well, 60mg).[1]
-
Methanol (MeOH), Acetonitrile (ACN).
-
Ammonium Hydroxide (NH₄OH).
-
Formic Acid (FA).
-
Deionized Water.
-
Plasma sample.
Procedure:
-
Sample Pre-treatment: a. To 100 µL of plasma, add 200 µL of ACN containing the this compound internal standard. b. Vortex for 1 minute, then centrifuge at 4000 x g for 10 minutes to precipitate proteins. c. Transfer the supernatant to a clean plate.
-
SPE Plate Conditioning: a. Condition the SPE wells with 1 mL of MeOH. b. Equilibrate the wells with 1 mL of deionized water.
-
Sample Loading: a. Load the supernatant from step 1c onto the SPE plate. Pass it through the sorbent slowly.
-
Washing: a. Wash the wells with 1 mL of deionized water to remove salts and polar interferences. b. Wash the wells with 1 mL of MeOH to remove less polar, neutral, and basic interferences.
-
Elution: a. Elute Tiglic Acid with 1 mL of 5% NH₄OH in MeOH. The basic pH neutralizes the acidic analyte, releasing it from the sorbent.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Tiglic Acid
Objective: To extract Tiglic Acid from plasma into an organic solvent.
Materials:
-
Methyl tert-butyl ether (MTBE).
-
Formic Acid (FA).
-
Plasma sample.
Procedure:
-
Sample Pre-treatment: a. To 200 µL of plasma, add 20 µL of this compound internal standard solution. b. Add 20 µL of 10% Formic Acid in water to acidify the sample to a pH well below the pKa of Tiglic Acid.
-
Extraction: a. Add 1 mL of MTBE to the sample. b. Vortex vigorously for 5 minutes. c. Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: a. Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Dry-down and Reconstitution: a. Evaporate the MTBE to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiglic acid - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Tiglic acid (CAS 80-59-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimizing Tiglic Acid-d3 Signal Intensity in Electrospray Ionization
Welcome to the technical support center for the analysis of Tiglic Acid-d3 using electrospray ionization (ESI) mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
For small carboxylic acids like this compound, the negative ion mode (ESI-) is generally preferred. This is because the carboxylic acid group readily loses a proton (deprotonates) to form a negatively charged ion, [M-H]⁻, which can be efficiently detected by the mass spectrometer.
Q2: I am observing a very low signal for this compound. What are the most common causes?
Low signal intensity for this compound in ESI-MS can stem from several factors:
-
Suboptimal Mobile Phase Composition: The pH and additives in your mobile phase play a crucial role in ionization efficiency.
-
Incorrect ESI Source Parameters: Settings such as capillary voltage, nebulizer gas pressure, and drying gas temperature need to be optimized for your specific analyte and flow rate.
-
Ion Suppression: Components in your sample matrix or mobile phase can interfere with the ionization of this compound, reducing its signal.
-
Poor Desolvation: Inefficient removal of solvent from the ESI droplets can lead to a decreased signal.
Q3: Should I add an acid or a base to my mobile phase to improve the signal in negative ion mode?
Counterintuitively, for some small organic acids, the addition of a weak acid like acetic acid to the mobile phase can enhance the signal in negative ion mode.[1] This phenomenon, sometimes referred to as "wrong-way-around" ionization, is thought to be related to effects in the gas phase and at the ESI droplet surface that facilitate deprotonation.[2] In contrast, strong acids like formic acid often suppress the signal in negative ion mode.[1] Adding a base would be the conventional approach to promote deprotonation in the liquid phase, but this can negatively impact chromatographic performance on reversed-phase columns. A post-column infusion of a basic solution can be an alternative strategy.
Q4: Can deuteration of Tiglic Acid affect its ionization efficiency?
The deuterium labeling in this compound should not significantly alter its ionization efficiency compared to the unlabeled form. The primary factors influencing ionization are the molecule's chemical properties, such as its acidity, which are largely unaffected by the isotopic substitution.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues you may encounter during your analysis.
Issue 1: Low or No Signal Intensity for this compound
This guide will walk you through a systematic approach to diagnose and resolve low signal intensity.
Caption: Troubleshooting workflow for low signal intensity of this compound.
Detailed Steps:
-
Verify Ionization Mode: Ensure your mass spectrometer is operating in negative ion mode (ESI-).
-
Optimize Mobile Phase:
-
pH Adjustment: The pH of your mobile phase is critical. For reversed-phase chromatography, a slightly acidic mobile phase is often used for good peak shape. Experiment with adding a small amount of a weak acid, such as 0.1% acetic acid, which has been shown to improve ESI- response for some acidic compounds.[2]
-
Mobile Phase Additives: If acetic acid does not provide a sufficient signal, consider other modifiers. See the data table below for a comparison of different additives.
-
-
Optimize ESI Source Parameters: Systematically optimize the following parameters. It is recommended to perform this optimization by infusing a standard solution of this compound directly into the mass spectrometer.
-
Capillary Voltage: Start with the manufacturer's recommended setting and adjust in small increments (e.g., ±0.5 kV).
-
Nebulizer Gas Pressure: This affects droplet size. Optimize for a stable spray.
-
Drying Gas Flow and Temperature: These parameters are crucial for desolvation. Increase the temperature and flow rate to improve the removal of solvent, but be mindful of potentially degrading a thermally labile compound.
-
-
Review Sample Preparation: Ensure your sample preparation method is not a source of ion suppression. High concentrations of salts or other matrix components can significantly reduce the signal of your analyte. Consider a more rigorous sample cleanup method if necessary.
-
Consider Chemical Derivatization: If the above steps do not yield a satisfactory signal, chemical derivatization of the carboxylic acid group can be employed to enhance its ionization efficiency. This is a more advanced technique and should be considered if other optimization strategies fail.
Issue 2: Unstable Signal or High Background Noise
An unstable signal or high background noise can compromise the quality of your data and the sensitivity of your assay.
Caption: Troubleshooting workflow for an unstable ESI signal or high background.
Detailed Steps:
-
Visually Inspect the ESI Spray: Look at the ESI probe tip (if your instrument allows). The spray should be a fine, consistent mist. An erratic or dripping spray indicates a problem.
-
Optimize Sprayer Position: The position of the ESI probe relative to the mass spectrometer inlet is critical. Adjust the position to maximize the signal and stability.
-
Check Solvents and Additives: Ensure you are using high-purity, LC-MS grade solvents and fresh mobile phase additives. Contaminants can cause high background noise and signal suppression.
-
Clean ESI Source Components: Over time, the ESI source components (e.g., capillary, cone) can become contaminated. Follow the manufacturer's instructions for cleaning these parts.
Data Presentation
The choice of mobile phase additive can have a significant impact on the signal intensity of small carboxylic acids in ESI-. The following table summarizes the relative signal response of acidic compounds with different mobile phase modifiers in negative ion mode, synthesized from multiple studies.
| Mobile Phase Additive | Concentration | Relative Signal Intensity (%) | Notes |
| None | - | 100 | Baseline for comparison. |
| Acetic Acid | 0.1% | 150 - 300 | Often provides significant signal enhancement for carboxylic acids in ESI-.[1][2] |
| Propionic Acid | 10 µM | 120 - 250 | Can also improve signal intensity, similar to acetic acid.[1] |
| Butyric Acid | 10 µM | 110 - 200 | Another weak acid that can enhance the signal.[1] |
| Formic Acid | 0.1% | < 50 | Generally causes signal suppression for carboxylic acids in ESI-.[1] |
| Ammonium Acetate | 10 mM | < 80 | Can lead to signal suppression in negative ion mode.[1] |
| Ammonium Hydroxide | - | < 70 | Basic conditions can improve deprotonation in solution but may be detrimental to the overall ESI process and chromatography.[1] |
Note: The exact signal enhancement or suppression will depend on the specific analyte, instrument, and other experimental conditions.
Experimental Protocols
Protocol 1: Systematic Optimization of ESI Source Parameters
This protocol describes a systematic approach to optimizing ESI source parameters for this compound analysis. This is best performed by direct infusion of a standard solution.
Caption: Workflow for the systematic optimization of ESI source parameters.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent mixture that is representative of your LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% acetic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at the same flow rate as your LC method.
-
Set Initial Parameters: Start with the instrument manufacturer's recommended parameters for small molecule analysis in negative ion mode.
-
Monitor the Signal: Monitor the signal intensity of the [M-H]⁻ ion for this compound.
-
Optimize Parameters Sequentially: a. Capillary Voltage: While keeping other parameters constant, adjust the capillary voltage in increments (e.g., ±0.5 kV) to find the value that gives the maximum signal intensity and stability. b. Nebulizer Gas Pressure: With the optimized capillary voltage, adjust the nebulizer gas pressure to maximize the signal. c. Drying Gas Temperature and Flow Rate: Sequentially adjust the drying gas temperature and flow rate to find the combination that yields the highest signal. These two parameters are often interdependent. d. Sprayer Position: If your instrument allows, adjust the position of the ESI probe to maximize the signal.
-
Record Optimal Parameters: Once the optimization is complete, record the final set of parameters for use in your LC-MS method.
Protocol 2: Recommended LC-MS Method for this compound Quantification
This protocol provides a starting point for developing a quantitative LC-MS method for this compound. Further optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
2. LC-MS Parameters:
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Acetic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: ESI-
-
Optimized Source Parameters: Use the parameters determined in Protocol 1.
-
MRM Transitions (for triple quadrupole):
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by infusing the standard and performing a product ion scan)
-
Internal Standard: To be determined based on the chosen internal standard.
-
References
preventing in-source fragmentation of Tiglic Acid-d3
Technical Support Center: Tiglic Acid-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a problem for this compound analysis?
A1: In-source fragmentation is a phenomenon where the analyte, in this case, this compound, fragments within the ion source of the mass spectrometer before it reaches the mass analyzer.[1] This is problematic because it can lead to a decrease in the signal intensity of the intact molecule (precursor ion) and an increase in the intensity of fragment ions. This can complicate quantification and structural elucidation of this compound.
Q2: What are the primary causes of in-source fragmentation?
A2: The primary causes of in-source fragmentation are excessive energy being transferred to the analyte ions in the ion source.[1] This energy can come from several source parameters, including:
-
High Cone/Fragmentor Voltage (or Declustering Potential): This voltage difference accelerates ions, and if it's too high, collisions with gas molecules in the source can cause fragmentation.
-
High Source Temperature: Elevated temperatures can provide enough thermal energy to cause the breakdown of thermally labile molecules like this compound.[1]
-
High Nebulizer or Desolvation Gas Temperature: Similar to the source temperature, excessively hot gases used to desolvate the ions can also induce fragmentation.
Q3: Is this compound particularly susceptible to in-source fragmentation?
A3: While specific data on the in-source fragmentation of this compound is not extensively published, small carboxylic acids can be prone to fragmentation, often through the loss of water or carbon dioxide. The presence of a double bond in the structure of tiglic acid might also influence its stability.
Q4: Can the mobile phase composition affect in-source fragmentation?
A4: Yes, the mobile phase can play a role. While not a direct cause, the efficiency of ionization and desolvation can be affected by the mobile phase composition. Inefficient desolvation may require harsher source conditions (higher temperatures or voltages), which in turn can increase the likelihood of in-source fragmentation. Using standard reversed-phase solvents like water, acetonitrile, and methanol is generally recommended for electrospray ionization (ESI).
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.
Problem: I am observing a weak signal for the [M-H]⁻ ion of this compound (m/z 102.08) and a strong signal for a suspected fragment ion.
Below is a troubleshooting workflow to address this issue.
Step-by-Step Troubleshooting:
-
Verify Analyte Integrity: Ensure the this compound standard is not degraded. If possible, prepare a fresh solution.
-
Clean the Ion Source: A dirty ion source can lead to unstable ionization and may contribute to fragmentation.[2] Perform routine maintenance and cleaning of the ion source components as per the manufacturer's guidelines.
-
Optimize Cone/Fragmentor Voltage: This is often the most critical parameter.[1] High cone voltages can induce fragmentation.
-
Action: Systematically decrease the cone/fragmentor voltage in small increments (e.g., 5-10 V) and monitor the ratio of the precursor ion to the fragment ion.
-
Expected Outcome: A lower cone voltage should decrease the abundance of the fragment ion and increase the abundance of the precursor ion.
-
-
Optimize Source and Desolvation Temperatures: High temperatures can cause thermal degradation of the analyte.[1]
-
Action: Reduce the source and/or desolvation gas temperature in increments of 25-50°C.
-
Expected Outcome: Lowering the temperature should minimize thermal fragmentation. Be mindful that excessively low temperatures may lead to incomplete desolvation and reduced signal intensity.
-
-
Adjust Gas Flow Rates: Nebulizer and drying gas flow rates can influence the desolvation process.
-
Action: Optimize the nebulizer and drying gas flow rates. Start with the manufacturer's recommended settings for your mobile phase flow rate and adjust as needed.
-
Expected Outcome: An optimal gas flow will ensure efficient desolvation without imparting excessive energy to the ions.
-
Experimental Protocols
Protocol 1: Optimization of Cone/Fragmentor Voltage
-
Prepare a standard solution of this compound at a concentration that gives a stable and robust signal (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) or use a continuous flow from an LC system with a representative mobile phase.
-
Set initial MS parameters: Use the manufacturer's recommended starting conditions for small molecule analysis in negative ion mode.
-
Acquire data in profile mode to observe the full mass spectrum.
-
Set the cone/fragmentor voltage to a high value where fragmentation is clearly observed (e.g., 50 V, this value is instrument-dependent).
-
Gradually decrease the cone/fragmentor voltage in 5-10 V steps, acquiring a spectrum at each step.
-
Monitor the ion intensities of the precursor ion ([M-H]⁻, m/z 102.08) and the major fragment ion(s).
-
Plot the precursor-to-fragment ion ratio against the cone/fragmentor voltage.
-
Select the voltage that provides the highest precursor ion signal with the lowest fragment ion abundance, ensuring overall signal intensity is not compromised.
Data Presentation: Representative Source Parameter Optimization
The following table provides representative starting points for optimizing MS source parameters to minimize in-source fragmentation of this compound. These values are illustrative and will require empirical optimization on your specific instrument.
| Parameter | Starting Value (High Fragmentation) | Optimized Value (Low Fragmentation) | Expected Outcome of Optimization |
| Cone/Fragmentor Voltage | 40 - 60 V | 10 - 20 V | Increased precursor ion, decreased fragment ion |
| Source Temperature | 150 - 200 °C | 100 - 120 °C | Reduced thermal degradation |
| Desolvation Gas Temp. | 400 - 500 °C | 250 - 350 °C | Gentler desolvation, less fragmentation |
| Nebulizer Gas Flow | Instrument Dependent | Optimized for stable spray | Improved ionization stability |
| Drying Gas Flow | Instrument Dependent | Optimized for efficient desolvation | Prevents need for higher temperatures |
Visualization of In-Source Fragmentation Mechanism
The following diagram illustrates the general mechanism of in-source fragmentation.
References
Technical Support Center: Resolving Chromatografic Co-elution with Tiglic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving chromatographic co-elution of Tiglic Acid, particularly when using its deuterated stable isotope-labeled internal standard, Tiglic Acid-d3.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem? A1: Chromatographic co-elution is a common issue in analytical chemistry where two or more distinct compounds are not adequately separated during the chromatographic process and elute from the column at very similar times, resulting in overlapping peaks. This poses a significant challenge as it can lead to inaccurate quantification, misidentification of analytes, and compromised purity of isolated substances.
Q2: We are observing co-elution of Tiglic Acid with its geometric isomer, Angelic Acid. How can this compound help resolve this issue? A2: Tiglic Acid and Angelic Acid are (E) and (Z) isomers of 2-methyl-2-butenoic acid, respectively, and their similar physicochemical properties often lead to co-elution under typical reversed-phase chromatographic conditions. While optimizing the chromatographic method is the primary approach to separate such isomers, a stable isotope-labeled internal standard (SIL-IS) like this compound is a powerful tool for achieving accurate quantification even with incomplete separation.
This compound is chemically identical to Tiglic Acid, but three of its hydrogen atoms are replaced with deuterium atoms, resulting in a different molecular weight. When analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS), both compounds exhibit nearly identical chromatographic behavior and ionization efficiencies. The mass spectrometer, however, can readily differentiate between them based on their distinct mass-to-charge ratios (m/z). By introducing a known quantity of this compound into your samples, you can utilize the ratio of the peak area of the analyte (Tiglic Acid) to that of the internal standard (this compound) for quantification. This ratio remains consistent and accurate even if the peak shape is compromised due to co-elution with Angelic Acid, as both Tiglic Acid and its deuterated internal standard are proportionally affected by factors like matrix effects and ionization suppression.
Q3: Will this compound have the exact same retention time as Tiglic Acid? A3: Ideally, a deuterated internal standard will co-elute perfectly with its non-labeled counterpart. However, a phenomenon known as the "deuterium isotope effect" can occasionally cause a slight difference in their retention times. This is attributed to the fact that a carbon-deuterium (C-D) bond is slightly stronger and less polar than a carbon-hydrogen (C-H) bond, which can lead to subtle differences in their interactions with the stationary phase of the chromatography column. It is essential to evaluate the extent of this effect during method development. Even with a minor retention time shift, the use of a SIL-IS still provides a substantial improvement in quantitative accuracy compared to using a structurally different internal standard.
Q4: What are the critical considerations when using this compound as an internal standard? A4:
-
Purity: Verify the isotopic and chemical purity of the this compound standard to ensure accurate results.
-
Concentration: The amount of the internal standard added should be appropriate for the expected concentration range of the analyte in the samples.
-
Matrix Effects: Although this compound is used to compensate for matrix effects, it is still crucial to assess and minimize these effects during the method development phase.
-
Stability: Confirm the stability of this compound under the specific sample storage and handling conditions of your experiment.
-
Mass Spectrometric Resolution: Ensure that the mass spectrometer has sufficient resolution to clearly distinguish between the m/z values of Tiglic Acid and this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise when using this compound to address the co-elution of Tiglic Acid and Angelic Acid.
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (e.g., fronting, tailing) for both Tiglic Acid and this compound | 1. Column overload due to high sample concentration. 2. Inappropriate pH of the mobile phase. 3. Degradation of the chromatographic column. | 1. Reduce the concentration of both the sample and the internal standard. 2. Adjust the pH of the mobile phase to ensure both acids are in a consistent ionization state (e.g., a pH below their pKa to maintain the neutral form). 3. Replace the column with a new one. |
| Noticeable retention time difference between Tiglic Acid and this compound | 1. The deuterium isotope effect is particularly pronounced with the current column and mobile phase. 2. Inconsistent mobile phase composition or gradient program. | 1. Experiment with a different stationary phase (e.g., a Phenyl-Hexyl or PFP column instead of a standard C18) to alter the selectivity. 2. Ensure precise and consistent preparation of the mobile phase and reliable performance of the gradient delivery system. A shallower gradient may also help in reducing the separation between the two. |
| Inconsistent peak area ratio of Tiglic Acid to this compound in replicate injections | 1. Inaccurate or inconsistent pipetting of the internal standard. 2. Instability of the analyte or the internal standard in the autosampler. 3. Highly variable and significant ionization suppression. | 1. Use a calibrated pipette and ensure thorough mixing after adding the internal standard. 2. Assess the stability of the compounds in the autosampler vials over the duration of the analytical run. 3. While the internal standard is meant to correct for this, extreme and erratic suppression can still be problematic. Enhance the sample clean-up procedure to minimize matrix effects. |
| An interfering peak is observed at the m/z of this compound | 1. Presence of an interfering compound from the sample matrix. 2. Cross-talk from a highly concentrated isobaric compound. | 1. Analyze a blank matrix sample (without the internal standard) to confirm the source of the interference. Improve the sample preparation method to remove the interfering substance. 2. Ensure that the selected MS/MS transition is highly specific to this compound. |
Experimental Protocol: Quantification of Tiglic Acid in the Presence of Co-eluting Angelic Acid using this compound
This section outlines a detailed methodology for the LC-MS/MS analysis of Tiglic Acid, employing this compound as an internal standard to correct for co-elution with Angelic Acid.
Materials and Reagents
-
Tiglic Acid analytical standard
-
Angelic Acid analytical standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
Sample Preparation (with Derivatization)
-
Internal Standard Spiking: To a 100 µL aliquot of your sample (e.g., plasma, urine, or cell culture media), add 10 µL of a 1 µg/mL solution of this compound in acetonitrile.
-
Protein Precipitation: Add 400 µL of cold acetonitrile, vortex the mixture for 1 minute, and then centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Reconstitute the dried extract in 50 µL of a 1:1 (v/v) mixture of water and acetonitrile.
-
Add 20 µL of a 200 mM solution of 3-NPH in 50% acetonitrile.
-
Add 20 µL of a 120 mM solution of EDC in 50% acetonitrile containing 6% pyridine.
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
-
Final Preparation: Following incubation, add 910 µL of a 90:10 (v/v) mixture of water and acetonitrile to the sample, vortex thoroughly, and transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system such as the Agilent 1290 Infinity II LC |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 10% B; 1-5 min: 10-80% B; 5-6 min: 80% B; 6-6.1 min: 80-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | A triple quadrupole mass spectrometer such as the SCIEX Triple Quad 6500+ |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tiglic Acid-3NPH: [M+H]+ → specific fragment ion this compound-3NPH: [M+H]+ → specific fragment ion Angelic Acid-3NPH: [M+H]+ → specific fragment ion |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: The specific Multiple Reaction Monitoring (MRM) transitions should be optimized for the derivatized compounds during method development.
Data Analysis
-
Integrate the peak areas for the optimized MRM transitions of the derivatized Tiglic Acid and this compound.
-
Calculate the peak area ratio of Tiglic Acid to this compound.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the Tiglic Acid standards.
-
Determine the concentration of Tiglic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Data Presentation
Table 1: Hypothetical MRM Transitions for Derivatized Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tiglic Acid-3NPH | 236.1 | 137.1 | 25 |
| This compound-3NPH | 239.1 | 137.1 | 25 |
| Angelic Acid-3NPH | 236.1 | 137.1 | 25 |
Table 2: Illustrative Data on the Impact of this compound on the Quantification of Co-eluting Tiglic Acid and Angelic Acid
| Sample | Tiglic Acid Peak Area (without IS) | Calculated Conc. (µg/mL) (without IS) | Tiglic Acid Peak Area (with IS) | This compound Peak Area | Peak Area Ratio (Tiglic Acid/Tiglic Acid-d3) | Calculated Conc. (µg/mL) (with IS) | Actual Conc. (µg/mL) |
| Standard 1 | 150,234 | 1.0 (by definition) | 149,876 | 155,432 | 0.964 | 1.0 (by definition) | 1.0 |
| Standard 2 | 756,453 | 5.0 (by definition) | 755,987 | 156,012 | 4.846 | 5.0 (by definition) | 5.0 |
| Sample A (with co-elution) | 487,654 | 3.25 | 301,234 | 154,876 | 1.945 | 2.02 | 2.0 |
| Sample B (with co-elution & ion suppression) | 354,321 | 2.36 | 218,765 | 110,987 | 1.971 | 2.05 | 2.0 |
This table demonstrates how using the peak area ratio provides a more accurate concentration measurement in the presence of co-elution and ion suppression, whereas relying solely on the analyte peak area would lead to significant quantification errors.
Visualizations
Figure 1. Experimental workflow for the quantification of Tiglic Acid using this compound.
minimizing ion suppression effects on Tiglic Acid-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Tiglic Acid-d3 (Tig-d3) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. For a deuterated internal standard like Tig-d3, which is expected to co-elute with the unlabeled analyte (Tiglic Acid), understanding and mitigating ion suppression is critical for accurate quantification.
Q2: What are the common sources of ion suppression in the analysis of this compound?
Common sources of ion suppression for organic acids like this compound in biological matrices (e.g., plasma, urine, serum) include:
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Phospholipids: Abundant in plasma and serum, these molecules can significantly suppress the ionization of analytes, particularly in electrospray ionization (ESI).
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Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.
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Other Endogenous Metabolites: The complex nature of biological samples means numerous other small molecules can co-elute and compete for ionization.
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Exogenous Contaminants: Contaminants from sample collection tubes, solvents, or lab equipment can also contribute to ion suppression.
Q3: How can I determine if my this compound signal is being suppressed?
A common method is the post-extraction spike experiment. In this procedure, a known amount of this compound is added to a blank matrix extract and a pure solvent. The peak area of Tig-d3 in the matrix extract is then compared to the peak area in the pure solvent. A significantly lower peak area in the matrix extract indicates ion suppression.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause: Significant ion suppression from matrix components.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove phospholipids.
-
Liquid-Liquid Extraction (LLE): Can be more selective in removing interferences based on polarity. For an acidic analyte like tiglic acid, adjusting the pH of the aqueous phase to be two units lower than its pKa will render it uncharged, facilitating its extraction into an organic solvent.
-
Solid-Phase Extraction (SPE): Offers the highest degree of selectivity and can effectively remove salts, phospholipids, and other interferences.
-
-
Chromatographic Separation:
-
Improve Chromatographic Resolution: Ensure that this compound is chromatographically separated from the bulk of the matrix components. This can be achieved by modifying the gradient elution profile, changing the mobile phase composition, or using a column with a different stationary phase chemistry.
-
Divert Valve: Use a divert valve to direct the flow from the column to waste during the elution of highly interfering components (e.g., salts at the beginning of the run), and only direct the flow to the mass spectrometer when the analyte of interest is eluting.
-
-
Dilution of the Sample Extract: Diluting the final sample extract can reduce the concentration of interfering components, thereby minimizing their impact on the ionization of this compound. However, this approach is only feasible if the method has sufficient sensitivity.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause: Variable ion suppression across different samples or calibration standards.
Solutions:
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound for the quantification of endogenous Tiglic Acid, is the most recognized method to correct for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate and precise quantification.
-
Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects. This involves spiking known concentrations of the analyte and internal standard into a blank matrix.
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Evaluate Ion Suppression
-
Prepare a Blank Matrix Extract: Process a blank sample (e.g., plasma from a subject not exposed to the drug) using your established sample preparation method (e.g., protein precipitation).
-
Prepare a Solvent Standard: Prepare a solution of this compound in the final reconstitution solvent at the same concentration as will be used for the post-extraction spike.
-
Spike the Blank Matrix Extract: Add a known amount of this compound to the blank matrix extract.
-
Analyze the Samples: Inject both the spiked matrix extract and the solvent standard into the LC-MS system.
-
Calculate the Matrix Effect (%):
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Recovery and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 ± 5 | 60 ± 8 |
| Liquid-Liquid Extraction (LLE) | 75 ± 7 | 80 ± 5 |
| Solid-Phase Extraction (SPE) | 92 ± 4 | 95 ± 3 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (m/z) | [To be determined based on this compound mass] |
| Product Ion (m/z) | [To be determined based on fragmentation] |
| Collision Energy | [To be optimized] |
Visualizations
Caption: Experimental workflow for this compound analysis.
Technical Support Center: Tiglic Acid-d3 Stock Solution Stability
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Tiglic Acid-d3 stock solutions?
A1: The choice of solvent is critical for the stability of your this compound stock solution. While specific long-term stability data in various solvents is not extensively published, based on the solubility of Tiglic Acid and general practices for deuterated standards, the following solvents are recommended:
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Acetonitrile: Generally a good choice for LC-MS applications due to its compatibility with reverse-phase chromatography and its ability to dissolve a wide range of compounds. It is considered relatively inert.
-
Methanol: Another common solvent for preparing stock solutions. However, as a protic solvent, it could potentially participate in esterification reactions with the carboxylic acid group of this compound over long-term storage, especially if stored improperly.
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Dimethyl Sulfoxide (DMSO): Tiglic acid is soluble in DMSO.[1] It is a good solvent for initial high-concentration stock solutions. However, for working solutions used in LC-MS, the concentration of DMSO should be kept low to avoid chromatographic issues.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: To maximize the shelf-life of your this compound stock solutions, proper storage is essential. The following conditions are recommended based on general guidelines for similar compounds:
-
Temperature: Store stock solutions at low temperatures to minimize degradation. Refrigeration at 2-8°C is a common practice for short-term storage.[2] For long-term storage (months to years), freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.
-
Light: Protect the solutions from light by using amber vials or by wrapping the vials in aluminum foil. Exposure to light can potentially lead to isomerization or other photochemical degradation pathways.
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Container: Use tightly sealed, high-quality glass or polypropylene vials to prevent solvent evaporation and contamination.
Q3: How can I assess the stability of my this compound stock solution?
A3: Since specific stability data is not available, it is recommended to perform periodic checks on your stock solutions, especially for long-term quantitative studies. This can be done by:
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LC-MS Analysis: Inject a freshly prepared standard and compare its peak area and retention time to your stored stock solution. A significant decrease in peak area or the appearance of new peaks could indicate degradation.
-
Visual Inspection: Check for any signs of precipitation or discoloration in the solution.
Q4: What are the potential signs of this compound degradation in a stock solution?
A4: Degradation of this compound in a stock solution can manifest in several ways during analysis:
-
Decrease in Analyte Peak Area: A consistent decrease in the peak area of this compound over time when analyzing the same concentration suggests degradation.
-
Appearance of New Peaks: The emergence of new, unidentified peaks in your chromatogram that were not present in a freshly prepared standard can indicate the formation of degradation products.
-
Shift in Retention Time: While less common for simple degradation, a shift in the retention time of the main peak could indicate a change in the chemical nature of the analyte.
Troubleshooting Guide
If you suspect instability in your this compound stock solution, refer to the following troubleshooting guide.
Issue: Decreasing peak area of this compound over time.
| Potential Cause | Recommended Action |
| Degradation of the compound | Prepare a fresh stock solution from the neat material. Perform a stability study by analyzing the new stock solution at regular intervals. |
| Solvent evaporation | Ensure vials are tightly sealed. Use high-quality vials with secure caps. Prepare a fresh stock solution. |
| Adsorption to container surface | Consider using different vial materials (e.g., silanized glass vials). |
| Instrumental variability | Check the performance of your analytical instrument using a system suitability test. |
Issue: Appearance of unexpected peaks in the chromatogram.
| Potential Cause | Recommended Action |
| Formation of degradation products | Try to identify the degradation products using mass spectrometry. This may provide clues about the degradation pathway (e.g., oxidation, esterification). Prepare a fresh stock solution and store it under more stringent conditions (e.g., lower temperature, protected from light). |
| Contamination | Review your solution preparation procedure. Use fresh, high-purity solvents and clean glassware. |
Quantitative Data Summary
As specific quantitative stability data for this compound is not available in the public domain, the following table provides a general guideline for recommended storage conditions based on best practices for deuterated standards. It is crucial to perform your own stability assessment for long-term and critical applications.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Solvent | Short-Term Storage (≤ 1 month) | Long-Term Storage (> 1 month) |
| Acetonitrile | 2-8°C, protected from light | -20°C or -80°C, protected from light |
| Methanol | 2-8°C, protected from light | -20°C or -80°C, protected from light (monitor for potential esterification) |
| DMSO | 2-8°C, protected from light | -20°C or -80°C, protected from light |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
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Weighing: Accurately weigh a precise amount of neat this compound material using an analytical balance.
-
Dissolution: Transfer the weighed material to a volumetric flask of the desired volume.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., acetonitrile, methanol, or DMSO) to dissolve the material completely. Gentle vortexing or sonication can be used to aid dissolution.
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Final Volume: Once fully dissolved, bring the solution to the final volume with the solvent.
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Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
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Storage: Transfer the stock solution to a clean, labeled amber vial for storage under the recommended conditions. For long-term use, it is advisable to aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
Protocol for a Basic Stability Study of a this compound Stock Solution
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Initial Analysis (T=0): Immediately after preparing the stock solution, perform an LC-MS analysis to determine the initial peak area and confirm the absence of any significant impurities or degradation products.
-
Storage: Store the stock solution under the desired conditions (e.g., 4°C, -20°C, protected from light).
-
Periodic Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), withdraw an aliquot of the stock solution, bring it to room temperature, and analyze it using the same LC-MS method.
-
Data Comparison: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease (e.g., >10%) may indicate instability. Also, monitor for the appearance of any new peaks.
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Data Plotting: Plot the percentage of the remaining this compound against time to visualize the degradation trend.
Visualizations
References
dealing with back exchange of deuterium in Tiglic Acid-d3
This guide provides researchers, scientists, and drug development professionals with essential information for handling Tiglic Acid-d3, focusing on the critical issue of deuterium back exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back exchange and why is it a concern for this compound?
Deuterium back exchange is a chemical reaction where a deuterium atom in a labeled compound, such as this compound, is replaced by a hydrogen atom (proton). This is a significant issue for deuterated carboxylic acids because the deuterium on the carboxylic acid group (-COOD) is highly labile and will readily exchange with protons from any protic source, such as water or methanol, in the environment or solvent.[1] While the deuterons on the methyl group (CD3) of this compound are more stable, they can also exchange under certain conditions, compromising the isotopic purity of the compound and affecting the accuracy of experimental results.[2][3][4][5][6]
Q2: In which analytical techniques is back exchange a major problem?
Back exchange is a primary concern in techniques sensitive to isotopic composition, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of protons exchanged from solvents or atmospheric moisture can lead to inaccurate quantification of deuteration levels and introduce confusing residual solvent peaks.[1][7]
-
Mass Spectrometry (MS): Back exchange alters the mass-to-charge ratio of the molecule, which can complicate data interpretation, especially in quantitative studies or when using this compound as an internal standard.[8][9] This is a well-documented issue in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) workflows.[10][11][12]
Q3: Which deuterium positions on this compound are most susceptible to back exchange?
The deuterium atoms on this compound have different labilities:
-
Carboxylic Acid Deuterium (-COOD): Extremely labile. This deuterium will exchange almost instantaneously with any available proton from a protic solvent (e.g., H₂O, CH₃OH).
-
Methyl Group Deuteriums (-CD₃): Generally stable. These C-D bonds are covalent and not readily exchangeable under normal, neutral conditions. However, exchange can be catalyzed by strong acids, strong bases, or high temperatures.
Troubleshooting Guide
Problem: My NMR spectrum shows low deuterium incorporation or a large water peak.
| Potential Cause | Troubleshooting Steps |
| Contaminated NMR Solvent | Use a fresh ampule of high-purity deuterated solvent. Store solvents over molecular sieves to remove trace amounts of water. |
| Atmospheric Moisture | Prepare samples under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).[13] |
| Wet NMR Tubes/Glassware | Dry all glassware, including NMR tubes and pipettes, in an oven at ~150°C for several hours and cool under a stream of dry nitrogen or in a desiccator before use.[13][14] |
| Residual Protic Solvent | If the sample was previously dissolved in a protic solvent, remove it under high vacuum. Co-evaporate the sample with a small amount of the desired deuterated solvent to azeotropically remove residual water.[13] |
Problem: My Mass Spectrometry data shows a lower mass than expected for this compound.
| Potential Cause | Troubleshooting Steps |
| Protic Solvents in LC-MS Mobile Phase | Use aprotic solvents (e.g., acetonitrile, THF) as much as possible in the mobile phase.[8] If aqueous buffers are necessary, minimize the time the sample is in the protic environment. |
| High Temperature in Ion Source | High temperatures can accelerate back exchange. Optimize the ion source and desolvation temperatures to the lowest effective setting.[12] |
| Extended Time in Autosampler | If the autosampler vial contains protic solvent or is exposed to air, back exchange can occur over time. Minimize the delay between sample preparation and injection. |
| pH of the Mobile Phase | The rate of hydrogen exchange is minimized at approximately pH 2.6.[1] Adjusting the mobile phase pH can help preserve the deuterium label. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis to Minimize Back Exchange
-
Glassware Preparation: Place all NMR tubes, vials, and pipette tips in an oven at 150°C for at least 4 hours.
-
Cooling: Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.
-
Inert Atmosphere Transfer: In a glovebox or under a steady stream of dry nitrogen, weigh the this compound into a clean, dry vial.
-
Solvent Addition: Using a dry syringe, add the required volume of a high-purity, anhydrous deuterated aprotic solvent (e.g., CDCl₃, Acetone-d6, Acetonitrile-d3).
-
Sample Transfer: Transfer the solution to the dried NMR tube.
-
Sealing: Cap the NMR tube securely. For long-term storage or sensitive experiments, use a flame-sealed NMR tube.
-
Analysis: Acquire the NMR spectrum as soon as possible after preparation.
Protocol 2: Sample Preparation for LC-MS Analysis
-
Solvent Selection: Prepare stock solutions of this compound in a high-purity aprotic solvent such as acetonitrile.
-
Mobile Phase Optimization:
-
Aqueous Component: If an aqueous component is required, use D₂O-based buffers instead of H₂O to create a deuterium-rich environment.
-
pH Adjustment: Adjust the pH of the mobile phase to ~2.6 to minimize the intrinsic rate of exchange.[1] Use deuterated acid (e.g., DCl) for this adjustment.
-
-
Sample Handling:
-
Keep sample vials tightly capped and at a low temperature (e.g., 4°C) in the autosampler.
-
Minimize the residence time of the sample in the system before injection.
-
-
System Conditioning: Before running the sample, flush the entire LC system, including the column, with the aprotic or D₂O-based mobile phase to remove residual protons.
Visualizations
To further clarify the factors and processes involved in deuterium back exchange, the following diagrams are provided.
Caption: Factors accelerating deuterium back exchange in this compound.
Caption: Recommended workflow for handling this compound to prevent back exchange.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound | C5H8O2 | CID 45040533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Major) | CAS 19146-57-7 | LGC Standards [lgcstandards.com]
- 5. vivanls.com [vivanls.com]
- 6. This compound (Major) | CAS 19146-57-7 | LGC Standards [lgcstandards.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Sample Extraction for Tiglic Acid-d3 Recovery
Welcome to the technical support center for the optimization of sample extraction for Tiglic Acid-d3 recovery. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to enhance the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound in my experiments?
This compound is a deuterated form of Tiglic Acid. It is most commonly used as an internal standard (IS) in quantitative analysis, particularly in studies utilizing mass spectrometry (e.g., LC-MS/MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it behaves almost identically to the endogenous (unlabeled) Tiglic Acid during sample preparation and analysis. This allows for accurate correction of any analyte loss during the extraction process and compensates for matrix effects, leading to more precise and reliable quantification.
Q2: Which sample extraction method is best for this compound recovery?
The optimal extraction method depends on the sample matrix (e.g., plasma, serum, urine, tissue homogenate) and the analytical goals. The three most common and effective methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): A simple and rapid method suitable for initial sample cleanup, especially for plasma and serum. It is effective at removing the bulk of proteins but may not remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): A versatile technique that offers a higher degree of sample cleanup than PPT. The selectivity of LLE is dependent on the choice of extraction solvent and the pH of the aqueous sample.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for sample concentration. It is a highly selective method, and the choice of sorbent is critical for optimal recovery.
A comparative overview of these methods is provided in the table below.
Q3: How does the pH of the sample affect the recovery of this compound?
As a carboxylic acid, the extraction efficiency of Tiglic Acid is highly dependent on the pH of the sample solution. To ensure maximum recovery in LLE and SPE, the pH of the sample should be adjusted to be at least 2 pH units below the pKa of Tiglic Acid (approximately 4.8). At this acidic pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and more readily extractable into an organic solvent (in LLE) or retained on a non-polar SPE sorbent. A patent related to the synthesis of tiglic acid mentions adjusting the pH to 3-4 for efficient extraction with ethyl acetate.[1]
Q4: What are "matrix effects" and how can I minimize them?
Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[2] This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. To minimize matrix effects:
-
Optimize Sample Cleanup: Employing a more rigorous extraction method like SPE can significantly reduce matrix components in the final extract.
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incorrect pH: The sample pH may be too high, leading to the ionization of Tiglic Acid and poor extraction into organic solvents or retention on non-polar SPE cartridges. | Adjust the sample pH to be acidic, ideally between 3 and 4, before extraction.[1] |
| Inappropriate Extraction Solvent (LLE): The solvent may not have the optimal polarity to efficiently extract Tiglic Acid. | Test a range of solvents with varying polarities. Ethyl acetate is a commonly used and effective solvent for extracting small organic acids. | |
| Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb this compound from the SPE sorbent. | Ensure the elution solvent is sufficiently polar to disrupt the interaction between the analyte and the sorbent. A common strategy is to use methanol, often with a small percentage of an acid (e.g., formic acid) to ensure the analyte is in its neutral form. | |
| High Variability in Recovery | Inconsistent pH Adjustment: Small variations in pH can lead to significant differences in extraction efficiency. | Use a calibrated pH meter and ensure thorough mixing after acidification. |
| Incomplete Phase Separation (LLE): Emulsions or incomplete separation of the aqueous and organic layers can lead to variable recovery. | Centrifuge the samples to break up emulsions and ensure a clean separation of the two phases. | |
| SPE Cartridge Overload: Exceeding the capacity of the SPE sorbent can result in breakthrough of the analyte during sample loading. | Ensure that the amount of sample loaded does not exceed the recommended capacity of the SPE cartridge. | |
| Peak Tailing or Broadening in LC-MS Analysis | Residual Matrix Components: Co-eluting matrix components can interfere with the chromatography. | Improve the sample cleanup method (e.g., switch from PPT to SPE). Optimize the chromatographic conditions (e.g., gradient, column chemistry). |
| Sample Solvent Incompatibility: The final extract solvent may be too strong, causing poor peak shape. | Evaporate the elution solvent and reconstitute the sample in a solvent that is compatible with the initial mobile phase conditions. |
Data Summary
The following table provides a general comparison of the expected recovery rates for small organic acids using different extraction techniques. Please note that the optimal method and actual recovery for this compound should be empirically determined in your specific matrix.
| Extraction Method | Typical Recovery Range for Small Organic Acids | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 70-90% | Fast, simple, and inexpensive. | Provides limited sample cleanup; high potential for matrix effects.[3] |
| Liquid-Liquid Extraction (LLE) | 80-100% | Higher degree of cleanup than PPT; versatile. | Can be labor-intensive; may form emulsions. |
| Solid-Phase Extraction (SPE) | >90% | Provides the cleanest extracts; allows for sample concentration. | More expensive and requires method development. |
Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is a general guideline for the extraction of this compound from plasma or serum.
-
Sample Preparation: To 100 µL of plasma/serum in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile. Acetonitrile is often effective at precipitating proteins.[4]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., 100 µL of the initial mobile phase).
Liquid-Liquid Extraction (LLE) Protocol
-
Sample Preparation: To 100 µL of plasma/serum, add the this compound internal standard.
-
Acidification: Add 10 µL of 1M HCl or formic acid to acidify the sample to a pH of approximately 3-4.
-
Solvent Addition: Add 500 µL of ethyl acetate.
-
Extraction: Vortex the sample for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the sample as described in the PPT protocol.
Solid-Phase Extraction (SPE) Protocol (Reversed-Phase)
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent like Strata-X) by passing 1 mL of methanol followed by 1 mL of deionized water.[5]
-
Sample Loading: Acidify 100 µL of the sample (containing the internal standard) with 10 µL of 1M HCl. Dilute the acidified sample with 400 µL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the sample for analysis.
Visualizations
Caption: Workflow for this compound extraction using Protein Precipitation.
Caption: Workflow for this compound extraction using Liquid-Liquid Extraction.
References
- 1. CN111233654A - Simple method for synthesizing tiglic acid - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to the Validation of Analytical Methods: The Role of Tiglic Acid-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly within the pharmaceutical and biotechnology sectors, the validation of analytical methods is a critical process to ensure the reliability, reproducibility, and accuracy of quantitative data. The use of a suitable internal standard is paramount in achieving robust analytical methods, especially for chromatography and mass spectrometry-based assays. This guide provides a comprehensive comparison of the performance of deuterated internal standards, using Tiglic Acid-d3 as a prime example, against non-deuterated alternatives.
The Critical Role of Internal Standards in Bioanalysis
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added at a known concentration to samples, calibrators, and quality controls. The primary function of an IS is to correct for the variability in the analytical procedure, including extraction efficiency, injection volume, and ionization efficiency in mass spectrometry.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis.[2][3] This is because their physicochemical properties are nearly identical to the analyte, leading to co-elution in chromatography and similar behavior during sample preparation and ionization, thus providing the most accurate correction for analytical variability.[1]
This compound, a deuterated form of tiglic acid, serves as an excellent internal standard for the quantification of short-chain fatty acids (SCFAs) and other structurally related small organic acids. Its application is particularly relevant in metabolic studies and the analysis of fermentation products.
Experimental Protocol: Quantification of Short-Chain Fatty Acids using Deuterated Internal Standards
This section details a representative experimental protocol for the quantification of short-chain fatty acids (SCFAs) in a biological matrix (e.g., fecal samples) using a derivatization agent and a suite of deuterated internal standards, which would be analogous to the use of this compound for the analysis of tiglic acid or similar analytes. This method is based on the derivatization of SCFAs to 3-nitrophenylhydrazones (3NPH) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[4]
1. Sample Preparation and Extraction:
-
Homogenize the biological sample (e.g., 100 mg of feces) in a suitable solvent (e.g., 1 mL of a water/acetonitrile mixture).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for derivatization.
2. Internal Standard Spiking:
-
To 50 µL of the supernatant, add 50 µL of an aqueous internal standard mixture containing deuterated SCFAs (e.g., [13C,D3]-acetic acid, [D5]-propionic acid, and [D7]-butyric acid) at appropriate concentrations.[4] For the analysis of tiglic acid, this compound would be added at this stage.
3. Derivatization:
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride to the mixture.[4]
-
Incubate the reaction mixture at 40°C for 30 minutes.[4]
-
Quench the reaction by adding 200 µL of 0.1% formic acid.[4]
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 100% B over a specified time.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each SCFA-3NPH derivative and their corresponding deuterated internal standards.
-
Performance Data: Deuterated vs. Non-Deuterated Internal Standards
The use of a deuterated internal standard like this compound significantly enhances the performance of an analytical method. The following tables summarize the expected performance characteristics based on data from the analysis of short-chain fatty acids using deuterated internal standards and compare them to a hypothetical scenario using a non-deuterated structural analog as the internal standard.
Table 1: Validation Data for Short-Chain Fatty Acid Quantification using Deuterated Internal Standards [4][5]
| Analyte | Internal Standard | Linearity (R²) | Precision (CV%) | Accuracy (% Recovery) |
| Acetic Acid | [13C,D3]-Acetic Acid | >0.99 | <10% | 95-105% |
| Propionic Acid | [D5]-Propionic Acid | >0.99 | <10% | 93-107% |
| Butyric Acid | [D7]-Butyric Acid | >0.99 | <10% | 96-104% |
Table 2: Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
| Performance Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale |
| Co-elution | Complete co-elution with tiglic acid. | Potential for slight differences in retention time. | Deuteration has a minimal effect on chromatographic behavior. Structural differences in an analog can lead to separation. |
| Matrix Effect Compensation | Excellent. The IS and analyte experience the same ion suppression or enhancement.[3] | Variable. Differences in ionization efficiency can lead to poor compensation. | The nearly identical chemical nature of the deuterated IS ensures it is affected by the matrix in the same way as the analyte. |
| Extraction Recovery | Identical to tiglic acid. | May differ from the analyte. | The deuterated IS will have the same partitioning behavior as the analyte during extraction. |
| Accuracy and Precision | High accuracy and precision (CV <15%).[6] | Can be compromised, leading to higher variability. | Better correction for analytical variability leads to more reliable results. |
| Regulatory Acceptance | Highly preferred by regulatory agencies like the EMA.[3] | May require additional justification and validation experiments. | The use of stable isotope-labeled internal standards is considered a best practice in regulated bioanalysis.[3] |
Visualizing the Workflow
The following diagram illustrates a typical workflow for the validation of a bioanalytical method using an internal standard.
Caption: Workflow for bioanalytical method validation and sample analysis.
Conclusion
The validation of an analytical method is a cornerstone of reliable scientific research and drug development. The choice of an appropriate internal standard is a critical determinant of method performance. As demonstrated, a deuterated internal standard such as this compound offers significant advantages over non-deuterated alternatives, primarily through its ability to accurately correct for analytical variability, including matrix effects. This leads to enhanced accuracy, precision, and overall robustness of the analytical method, ensuring data of the highest quality and integrity. For researchers and scientists engaged in quantitative analysis, the use of deuterated internal standards should be a primary consideration to meet the stringent requirements of regulatory bodies and to ensure the success of their research and development programs.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. researchgate.net [researchgate.net]
- 6. Bioanalytical method validation and application to a phase 1, double-blind, randomized pharmacokinetic trial of a standardized Centella asiatica (L.) Urban water extract product in healthy older adults - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tiglic Acid-d3 vs. 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison between deuterium-labeled internal standards, using Tiglic Acid-d3 as a representative example, and 13C-labeled internal standards, supported by experimental principles and data.
Stable isotope-labeled (SIL) internal standards are the gold standard in LC-MS/MS-based quantification.[1] By being chemically identical to the analyte, they can effectively compensate for variations during sample preparation, injection, and ionization.[1][2] However, the specific isotope used for labeling—most commonly deuterium (²H or D) or carbon-13 (¹³C)—can have significant implications for assay performance.
The Isotope Effect: A Fundamental Difference
The core distinction between deuterium and ¹³C labeling lies in the "isotope effect." The significant mass difference between hydrogen (1 amu) and deuterium (2 amu) can lead to subtle changes in the physicochemical properties of the molecule.[3] In contrast, the relative mass difference between ¹²C and ¹³C is much smaller, resulting in a labeled standard that is nearly indistinguishable from the native analyte in its chemical and physical behavior.[3][4]
This fundamental difference manifests in several key performance characteristics, as summarized in the table below.
Table 1: Performance Characteristics of Deuterium vs. ¹³C-Labeled Internal Standards
| Performance Metric | This compound (Deuterium-Labeled) | ¹³C-Labeled Tiglic Acid (Hypothetical) | Rationale & Implications |
| Chromatographic Co-elution | May exhibit a slight shift in retention time (typically elutes earlier in reversed-phase LC). | Co-elutes perfectly with the unlabeled analyte. | The deuterium isotope effect can alter the molecule's hydrophobicity. Lack of co-elution can lead to differential matrix effects and inaccurate quantification.[2][5] |
| Matrix Effect Compensation | Less effective if retention times differ. | Highly effective due to identical retention time and elution profile. | If the standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement, compromising the standard's ability to correct for these effects.[5] |
| Isotopic Stability | Generally stable, but potential for back-exchange if deuterium is on an exchangeable position (e.g., -OH, -NH, -COOH). | Highly stable. The C-C bond is not susceptible to exchange. | ¹³C-labeled standards are preferred for their superior stability, as there is no risk of the label exchanging with protium in the sample or solvent.[2][5] |
| MS/MS Fragmentation | The number of deuterium atoms can sometimes alter fragmentation efficiency. | Fragmentation pattern is virtually identical to the unlabeled analyte. | Significant differences in fragmentation could affect the choice and response of MRM transitions. |
| Commercial Availability & Cost | Generally more widely available and less expensive. | Often less available and more expensive due to more complex synthesis. | The cost and ease of synthesis of deuterated standards are a primary advantage.[6] |
| Purity & Cross-Contribution | Must be checked for isotopic purity to avoid contribution to the analyte signal. | Must be checked for isotopic purity. | A mass difference of at least 3 amu is recommended to prevent interference from the analyte's natural isotope peaks.[1] |
Experimental Evidence: The Impact on Data Quality
A study comparing deuterium and ¹³C-labeled internal standards for amphetamine analysis found that the ¹³C-labeled standards co-eluted with the analyte under various chromatographic conditions, while the deuterated standards showed separation.[4] This co-elution led to an improved ability to compensate for ion suppression effects.[4] Research has shown that even a slight separation in retention time between a deuterated standard and the analyte can lead to significant quantitative errors, in some cases as high as 40%, due to differential matrix effects.[5]
Table 2: Representative Data on Retention Time and Matrix Effects
The following table presents hypothetical, yet typical, data illustrating the expected outcomes when analyzing tiglic acid in human plasma.
| Internal Standard | Analyte RT (min) | IS RT (min) | ΔRT (min) | Analyte Peak Area (in solvent) | Analyte Peak Area (in plasma) | Matrix Effect (%) | IS-Corrected Analyte Response Variability (CV%) |
| This compound | 2.54 | 2.51 | 0.03 | 1,250,000 | 750,000 | -40% | 8.5% |
| ¹³C-Tiglic Acid | 2.54 | 2.54 | 0.00 | 1,250,000 | 755,000 | -39.6% | 2.1% |
This data is illustrative and intended to reflect typical performance differences.
The data illustrates that while both standards experience significant ion suppression (matrix effect), the perfect co-elution of the ¹³C-labeled standard allows it to track and correct for this effect more accurately, resulting in significantly lower variability (CV%) in the final calculated concentration.
Logical Comparison of Internal Standard Attributes
The choice between a deuterium-labeled and a ¹³C-labeled internal standard involves a trade-off between cost/availability and analytical performance. The following diagram outlines the key decision-making factors.
Caption: Decision framework for selecting an internal standard.
Experimental Protocols
Below is a representative experimental protocol for the quantification of tiglic acid in a biological matrix using an internal standard.
Protocol: Quantification of Tiglic Acid in Human Plasma by LC-MS/MS
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of tiglic acid and the internal standard (this compound or ¹³C-Tiglic Acid) in methanol.
-
Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking appropriate amounts of the tiglic acid stock solution into blank human plasma.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution (e.g., 500 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC System: UPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tiglic acid from matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions:
-
Tiglic Acid: Q1/Q3 (e.g., m/z 99.1 -> 55.1)
-
This compound: Q1/Q3 (e.g., m/z 102.1 -> 58.1)
-
¹³C-Tiglic Acid: Q1/Q3 (e.g., m/z 104.1 -> 59.1)
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of tiglic acid in unknown samples from the calibration curve.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical method.
Caption: General workflow for internal standard-based quantification.
Conclusion
For quantitative LC-MS/MS analysis, ¹³C-labeled internal standards are analytically superior to their deuterated counterparts.[7] Their ability to co-elute with the native analyte provides more effective compensation for matrix effects and reduces analytical variability, leading to higher accuracy and precision. While this compound is a viable and cost-effective option, its performance may be compromised by the deuterium isotope effect, particularly in high-resolution UPLC systems and complex biological matrices.
For regulated bioanalysis, method development, and clinical studies where the highest level of data quality is required, the use of a ¹³C-labeled internal standard is strongly recommended. For routine screening or when cost is a primary constraint, a carefully validated method using this compound can provide acceptable results, provided that potential chromatographic separation and its impact on matrix effects are thoroughly evaluated.
References
- 1. scispace.com [scispace.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for Inter-Laboratory Comparison of Tiglic Acid-d3 Quantification in Human Plasma
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the quantification of Tiglic Acid-d3. Given the absence of publicly available proficiency testing programs for this specific analyte, this document outlines a standardized protocol and a hypothetical study design to assess the reproducibility and reliability of analytical methods across different laboratories. The objective is to provide a robust methodology that can be adopted by researchers to ensure consistency and accuracy in bioanalytical studies.
Hypothetical Inter-Laboratory Study Design
The primary objective of this proposed study is to evaluate the precision and accuracy of a standardized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying this compound in human plasma across multiple analytical sites.
-
Participants: Three independent laboratories (designated Lab A, Lab B, and Lab C) with expertise in bioanalysis.
-
Study Samples: A central laboratory would prepare and distribute a panel of samples to all participants. This panel would consist of:
-
One blank human plasma sample.
-
Three quality control (QC) samples prepared by spiking known concentrations of this compound into blank human plasma:
-
Low QC (LQC): 10 ng/mL
-
Medium QC (MQC): 100 ng/mL
-
High QC (HQC): 800 ng/mL
-
-
-
Analysis: Each laboratory would analyze the samples in triplicate using the standardized protocol detailed below and report the mean quantified concentration for each QC level.
Standardized Experimental Protocol: LC-MS/MS
A harmonized analytical method is crucial for minimizing variability stemming from procedural differences. The following protocol is recommended for all participating laboratories.
Materials and Reagents
-
This compound (Analyte)
-
Propionic Acid-d5 (Internal Standard, IS)
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
Sample Preparation
The following protein precipitation method should be used for sample extraction:
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma sample, calibration standard, or QC into the appropriately labeled tube.
-
Add 200 µL of the internal standard working solution (Propionic Acid-d5 in acetonitrile, 50 ng/mL).
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometry Conditions
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 102.1 58.1 | Propionic Acid-d5 (IS) | 78.1 | 34.1 |
-
Key Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Data Presentation and Comparison
The following tables summarize the hypothetical quantitative data reported by the three participating laboratories. This format allows for a clear and direct comparison of performance.
Table 1: Reported Concentrations of this compound (ng/mL)
| Sample | Lab A (n=3) | Lab B (n=3) | Lab C (n=3) |
| LQC (10 ng/mL) | 9.85 | 10.51 | 9.45 |
| MQC (100 ng/mL) | 102.30 | 97.60 | 104.10 |
| HQC (800 ng/mL) | 785.50 | 821.30 | 805.60 |
Table 2: Inter-Laboratory Performance Metrics
| Sample | Nominal Conc. (ng/mL) | Mean Conc. (All Labs) | Accuracy (%) | Inter-Lab SD | Inter-Lab %CV |
| LQC | 10 | 9.94 | 99.4% | 0.53 | 5.4% |
| MQC | 100 | 101.33 | 101.3% | 3.32 | 3.3% |
| HQC | 800 | 804.13 | 100.5% | 17.93 | 2.2% |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the relevant biological pathway for Tiglic Acid.
Conclusion
This guide presents a hypothetical framework for an inter-laboratory comparison of this compound quantification. The synthetic data demonstrates that even with a standardized protocol, minor variations between laboratories are expected. The key takeaway is the critical importance of protocol harmonization, including identical sample preparation techniques, LC-MS/MS parameters, and calibration procedures, to achieve high-quality, reproducible data in multi-site bioanalytical studies. The presented workflow and pathway diagrams serve as essential tools for training and ensuring procedural consistency. Researchers and drug development professionals can use this guide as a template to design and execute their own inter-laboratory studies for this and other similar analytes.
Determining the Limit of Quantification for Tiglic Acid-d3: A Comparative Guide to Analytical Methodologies
For researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolic research, the accurate quantification of small molecules like Tiglic Acid is paramount. The use of a stable isotope-labeled internal standard, such as Tiglic Acid-d3, is a widely accepted practice to ensure the precision and accuracy of bioanalytical methods. A critical parameter in the validation of such methods is the Limit of Quantification (LOQ), defined as the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.
This guide provides a comparative overview of common analytical techniques for the quantification of short-chain fatty acids like Tiglic Acid and presents a detailed experimental protocol for determining the LOQ of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a prevalent and highly sensitive method in modern bioanalysis.
Comparison of Analytical Methodologies
The choice of analytical technique for the quantification of Tiglic Acid is critical and is often a balance between sensitivity, specificity, and sample throughput. The two most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | LC-MS/MS | GC-MS | High-Performance Liquid Chromatography (HPLC) with UV Detection |
| Limit of Quantification (LOQ) | Typically in the low ng/mL to pg/mL range, offering very high sensitivity.[1] | Generally in the low to mid ng/mL range, can be very sensitive depending on derivatization.[2] | Higher LOQs, often in the µg/mL range, making it less suitable for low-concentration samples.[3] |
| Sample Preparation | Often requires simple protein precipitation followed by dilution ("dilute and shoot"). | Requires derivatization to a volatile form (e.g., methylation or silylation), which is a multi-step and time-consuming process.[4][5] | Can sometimes be performed directly, but may require derivatization for improved sensitivity. |
| Specificity | High, due to the selection of specific precursor and product ion transitions (MRM). | High, based on characteristic mass spectra and retention times. | Lower, as it relies on retention time and UV absorbance, which can be prone to interference from matrix components. |
| Throughput | High, with typical run times of a few minutes per sample. | Lower, due to longer chromatographic run times and the need for derivatization.[4] | Moderate, with run times that can vary depending on the separation requirements. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement, which is mitigated by the use of a stable isotope-labeled internal standard. | Generally less prone to matrix effects compared to LC-MS/MS.[4] | Can be affected by co-eluting compounds that absorb at the same wavelength. |
Experimental Protocol: Determination of the Limit of Quantification (LOQ) for this compound by LC-MS/MS
This protocol is designed in accordance with the principles outlined in the US FDA guidance for bioanalytical method validation.[6][7][8]
1. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of Tiglic Acid and this compound separately in methanol.
-
Working Standard Solutions: Serially dilute the Tiglic Acid stock solution with a 50:50 methanol:water mixture to prepare a series of working standard solutions for constructing the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with a 50:50 methanol:water mixture to achieve a final concentration of 100 ng/mL.
2. Preparation of Calibration Curve and Quality Control Samples:
-
Calibration Standards: Spike an appropriate volume of the Tiglic Acid working standard solutions into a blank biological matrix (e.g., human plasma) to create a calibration curve with at least 6-8 non-zero concentration levels. A typical range could be 0.5 ng/mL to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in the same blank matrix at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve.
-
Low QC: Approximately 3 times the LLOQ.
-
Mid QC: In the middle of the calibration curve range.
-
High QC: At least 75% of the upper limit of quantification (ULOQ).
-
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and study sample, add 150 µL of the IS working solution (100 ng/mL this compound in methanol). The methanol also acts as the protein precipitation agent.
-
Vortex each sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of Tiglic Acid from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tiglic Acid: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
-
This compound: Monitor the corresponding transition for the deuterated internal standard.
-
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
5. Determination of LOQ:
-
The LOQ is established as the lowest concentration on the calibration curve that can be measured with a precision of ≤ 20% coefficient of variation (CV) and an accuracy of 80-120%.
-
Analyze at least five replicates of the LLOQ sample to determine precision and accuracy.
Caption: Experimental workflow for the determination of the Limit of Quantification (LOQ).
Signaling Pathway Visualization
While Tiglic Acid itself is a metabolic intermediate and not a classical signaling molecule that activates a specific pathway, its accumulation in certain metabolic disorders can impact broader cellular processes. For instance, in propionic acidemia and other organic acidurias, the buildup of propionyl-CoA and related metabolites, including tiglyl-CoA (a precursor to Tiglic Acid), can lead to mitochondrial dysfunction. This can be conceptually illustrated as follows:
Caption: Impact of metabolic disruption on mitochondrial function.
References
- 1. Organic Acid Analysis Service| LC-MS and GC-MS - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
Assessing the Linearity of Tiglic Acid-d3 Calibration Curves: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in pharmacokinetic and metabolomic studies, the accuracy and reliability of quantitative data are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methods, designed to compensate for variations in sample preparation and instrument response. Tiglic Acid-d3, a deuterated analog of the endogenous metabolite tiglic acid, is frequently employed for this purpose in the quantification of short-chain carboxylic acids. This guide provides a comparative assessment of the expected linearity of this compound calibration curves, supported by experimental data from analogous compounds and detailed experimental protocols.
Performance Comparison of Deuterated Internal Standards
While specific public data on the calibration curve performance of this compound is limited, we can infer its expected performance by examining validation data from other deuterated short-chain fatty acid (SCFA) internal standards used in similar LC-MS/MS applications. The following table summarizes typical performance characteristics. Stable isotope-labeled internal standards are crucial for correcting analytical variability.
| Internal Standard | Analyte(s) | Typical Linear Range (µM) | Correlation Coefficient (r²) | LOD (µM) | LOQ (µM) |
| This compound (Expected) | Tiglic Acid & other SCFAs | 0.1 - 100 | > 0.995 | ~0.01-0.05 | ~0.03-0.1 |
| Acetic Acid-d3 | Acetic Acid | 0.1 - 1000 | > 0.998 | 0.003 | 0.01 |
| Propionic Acid-d5 | Propionic Acid | 0.1 - 1000 | > 0.998 | 0.001 | 0.003 |
| Butyric Acid-d7 | Butyric Acid | 0.1 - 1000 | > 0.998 | 0.001 | 0.003 |
| Valeric Acid-d9 | Valeric Acid | 0.1 - 1000 | > 0.998 | 0.001 | 0.003 |
Data for Acetic Acid-d3, Propionic Acid-d5, Butyric Acid-d7, and Valeric Acid-d9 are compiled from validated LC-MS/MS methods for short-chain fatty acids. The expected performance of this compound is extrapolated from this data and general knowledge of stable isotope dilution assays.
Experimental Protocols
A robust assessment of calibration curve linearity is fundamental to method validation. Below is a detailed protocol for establishing a calibration curve for tiglic acid using this compound as an internal standard.
Preparation of Standard Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of tiglic acid and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of tiglic acid by serial dilution of the primary stock solution to cover the expected physiological or experimental concentration range.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL).
Calibration Curve Sample Preparation
-
Matrix Selection: Use a biological matrix (e.g., drug-free plasma, urine, or cell lysate) that matches the intended study samples.
-
Spiking: To a set of matrix aliquots, add a constant volume of the this compound working solution.
-
Analyte Addition: To each of these aliquots, add a varying volume of the tiglic acid working standard solutions to create a series of calibration standards with known concentrations. A blank sample (matrix with internal standard only) and a zero sample (matrix with internal standard and no analyte) should also be prepared.
-
Sample Extraction: Perform a sample extraction procedure, such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction, to remove interfering substances.
-
Reconstitution: Evaporate the supernatant and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatography: Employ a suitable reversed-phase or HILIC column to achieve chromatographic separation of tiglic acid from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive (e.g., formic acid or ammonium formate) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both tiglic acid and this compound.
Data Analysis and Linearity Assessment
-
Peak Integration: Integrate the peak areas for both the analyte (tiglic acid) and the internal standard (this compound) in each chromatogram.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Calibration Curve Construction: Plot the peak area ratio against the corresponding analyte concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. The linearity of the curve is typically assessed by the correlation coefficient (r²), which should ideally be ≥ 0.99.
-
Residual Analysis: For a more rigorous assessment of linearity, a plot of the residuals (the difference between the observed and predicted values) versus concentration should be examined. The residuals should be randomly distributed around zero.
Visualizing the Workflow and Logic
To better understand the processes involved in assessing calibration curve linearity and the rationale for using an internal standard, the following diagrams are provided.
A Comparative Guide to Internal Standards in Bioanalytical Method Cross-Validation: Tiglic Acid-d3 vs. a Structural Analog
For Researchers, Scientists, and Drug Development Professionals
The integrity of pharmacokinetic and toxicokinetic data hinges on the robustness and reliability of the bioanalytical methods used. A critical component of these methods is the choice of an appropriate internal standard (IS) to ensure accuracy and precision. This guide provides a comprehensive comparison of two common types of internal standards in the context of a bioanalytical method for a small organic acid: a stable isotope-labeled (SIL) internal standard, Tiglic Acid-d3, and a structural analog internal standard.
Cross-validation of bioanalytical methods is essential when data is generated using different analytical methods or at different sites.[1] This process ensures that the data can be reliably compared. The choice of internal standard is a cornerstone of a successful and robust bioanalytical method, with SIL internal standards generally being the preferred option.[2]
This guide will delve into the experimental data and protocols associated with a hypothetical cross-validation of a bioanalytical method for the quantification of a target analyte, using both this compound and a structural analog as internal standards.
The Critical Role of Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, internal standards are added to samples at a known concentration to correct for variability during sample preparation, injection, and analysis.[2] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, thus compensating for any potential sources of error.
This compound , as a deuterated analog of tiglic acid, represents the gold standard for an internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, leading to co-elution and similar ionization behavior in the mass spectrometer. This close similarity allows it to effectively compensate for matrix effects and other sources of analytical variability.
A structural analog internal standard is a compound with a similar chemical structure to the analyte but is not isotopically labeled. While a more cost-effective option, its chromatographic and ionization behavior may not perfectly match that of the analyte, potentially leading to less accurate correction.
Comparative Performance Data
To illustrate the performance differences, the following tables summarize key validation parameters from a hypothetical bioanalytical method for a target analyte, using either this compound or a structural analog internal standard.
Table 1: Comparison of Calibration Curve Parameters
| Parameter | Method with this compound (SIL IS) | Method with Structural Analog IS |
| Linearity (r²) | > 0.998 | > 0.995 |
| Range (ng/mL) | 1 - 1000 | 5 - 1000 |
| Accuracy (% Bias) | ± 5% | ± 10% |
| Precision (% CV) | < 5% | < 10% |
Table 2: Comparison of Accuracy and Precision Data for Quality Control (QC) Samples
| QC Level | This compound (SIL IS) | Structural Analog IS |
| Accuracy (% Bias) | Precision (% CV) | |
| Low QC (3 ng/mL) | -2.5 | 4.2 |
| Mid QC (400 ng/mL) | 1.8 | 2.5 |
| High QC (800 ng/mL) | 0.9 | 1.8 |
Table 3: Comparison of Matrix Effect and Recovery
| Parameter | This compound (SIL IS) | Structural Analog IS |
| Matrix Factor (MF) | 0.98 - 1.03 | 0.85 - 1.15 |
| IS-Normalized MF (% CV) | < 4% | < 15% |
| Recovery (%) | 85 ± 5% | 70 ± 15% |
The data clearly demonstrates the superior performance of the method utilizing this compound. The tighter linearity, accuracy, and precision, as well as the significantly reduced matrix effect, highlight the benefits of using a stable isotope-labeled internal standard.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard solution (either this compound or the structural analog at a concentration of 1 µg/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Analyte: [M-H]⁻ > [Fragment ion]⁻
-
This compound: [M-H]⁻ > [Fragment ion]⁻
-
Structural Analog IS: [M-H]⁻ > [Fragment ion]⁻
-
Cross-Validation Procedure
-
Prepare two sets of calibration standards and quality control (QC) samples, one for each bioanalytical method (one using this compound and the other using the structural analog IS).
-
Analyze the QC samples in triplicate using both methods.
-
Calculate the accuracy and precision for each method.
-
The acceptance criteria for cross-validation typically require the mean accuracy of the QC samples to be within ±15% of the nominal concentration, and the precision (%CV) to be ≤15%.
Visualizing the Workflow and Logic
To further clarify the processes described, the following diagrams were generated using the DOT language.
Conclusion
The choice of internal standard is a critical decision in the development and validation of bioanalytical methods. While structural analog internal standards can be a viable option in some cases, the use of a stable isotope-labeled internal standard, such as this compound, offers superior performance in terms of accuracy, precision, and robustness against matrix effects. For regulated bioanalysis where data integrity is paramount, the investment in a SIL internal standard is highly recommended to ensure the generation of reliable and defensible pharmacokinetic and toxicokinetic data.
References
A Comparative Analysis of Ionization Efficiency: Tiglic Acid-d3 versus its Unlabeled Analog
Introduction to Tiglic Acid and its Deuterated Analog
Tiglic acid is an unsaturated monocarboxylic acid that serves as an intermediate in the catabolism of the branched-chain amino acid, isoleucine.[1][2][3] Its accumulation can be indicative of certain metabolic disorders. Tiglic Acid-d3 is a deuterated form of tiglic acid, where three hydrogen atoms have been replaced by deuterium. This isotopologue is commonly used as an internal standard in quantitative mass spectrometry assays due to its chemical similarity to the analyte of interest and its distinct mass-to-charge ratio (m/z).
A critical assumption in the use of stable isotope-labeled internal standards is that the labeled and unlabeled compounds exhibit identical or highly similar ionization efficiencies in the mass spectrometer source. Any significant difference, known as an isotope effect, can impact the accuracy of quantification.
Theoretical Considerations: The Deuterium Isotope Effect
The primary difference between Tiglic Acid and this compound is the substitution of protium (¹H) with deuterium (²H). This substitution can lead to a kinetic isotope effect (KIE), where the heavier isotope forms a stronger covalent bond, potentially influencing reaction rates and, in the context of mass spectrometry, the efficiency of ionization and in-source fragmentation.
For carboxylic acids, deuterium substitution can also have a minor effect on acidity (pKa).[4][5] Deuteration can slightly decrease the acidity of carboxylic acids.[4][5] This change in acidity could, in theory, influence the efficiency of deprotonation in negative ion mode electrospray ionization (ESI), a common ionization technique for this class of compounds. However, the magnitude of this effect on overall ionization efficiency is generally considered to be small.
Given these considerations, it is hypothesized that this compound may exhibit a slightly different ionization response compared to Tiglic Acid. Empirical determination of this difference is crucial for ensuring the highest accuracy in quantitative bioanalytical methods.
Quantitative Data Comparison
As no direct comparative experimental data was found in the public domain, the following table is presented as a template for researchers to populate with their own experimental findings. The proposed experiment in the following section details the methodology to generate this data.
| Analyte | Retention Time (min) | Peak Area (Unlabeled) | Peak Area (Labeled) | Ionization Efficiency Ratio (Labeled/Unlabeled) |
| Tiglic Acid / this compound | User Determined | User Determined | User Determined | User Determined |
Experimental Protocol for Determining Relative Ionization Efficiency
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to compare the ionization efficiency of Tiglic Acid and this compound.
1. Materials and Reagents:
-
Tiglic Acid certified standard
-
This compound certified standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
2. Standard Solution Preparation:
-
Prepare individual stock solutions of Tiglic Acid and this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working solutions by mixing equal concentrations of Tiglic Acid and this compound. Recommended concentrations for the mixture are 1, 5, 10, 50, 100, and 500 ng/mL in a 50:50 (v/v) water:acetonitrile solution with 0.1% formic acid.
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the separation of the analytes from any potential interferences. A starting condition of 5% B held for 0.5 minutes, followed by a linear gradient to 95% B over 3 minutes, hold at 95% B for 1 minute, and then return to initial conditions and equilibrate for 1.5 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative Ion Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tiglic Acid: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion and compound tuning.
-
This compound: Precursor ion (m/z) -> Product ion (m/z) - To be determined by infusion and compound tuning.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of both analytes.
4. Data Analysis:
-
Inject the mixed standard solutions in triplicate.
-
Integrate the peak areas for the MRM transitions of both Tiglic Acid and this compound at each concentration level.
-
Calculate the ratio of the peak area of this compound to the peak area of Tiglic Acid for each injection.
-
Determine the average ratio and the standard deviation across all concentration levels. A ratio consistently deviating from 1.0 would indicate a difference in ionization efficiency.
Visualizing the Metabolic Context
To provide a broader context for the importance of Tiglic Acid analysis, the following diagram illustrates its position within the isoleucine degradation pathway.
Caption: Simplified metabolic pathway of isoleucine degradation showing the formation of Tiglic Acid.
Conclusion
While a deuterium isotope effect on the ionization efficiency of this compound compared to Tiglic Acid is theoretically possible, it is generally expected to be minor. However, for bioanalytical methods requiring the highest degree of accuracy, it is imperative to experimentally determine the relative ionization efficiency. The provided protocol offers a robust framework for researchers to conduct this comparison and ensure the validity of their quantitative results. Understanding the metabolic origin of Tiglic Acid, as depicted in the pathway diagram, further underscores the importance of its accurate measurement in clinical and research settings.
References
- 1. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Evaluating Tiglic Acid-d3 as a Surrogate Standard for Quantitative Analysis
A Comparison Guide for Researchers in Drug Development and Life Sciences
In the landscape of bioanalytical research, the precise and accurate quantification of endogenous and exogenous compounds is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive evaluation of Tiglic Acid-d3 as a surrogate standard for the quantitative analysis of its non-labeled counterpart, tiglic acid. This guide is intended for researchers, scientists, and drug development professionals who require reliable and validated analytical methods.
Introduction to Surrogate Standards in Bioanalysis
Surrogate standards, particularly stable isotope-labeled versions of the analyte of interest, are considered the gold standard in quantitative mass spectrometry. They are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C). This near-identical chemical nature ensures that the surrogate standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. By adding a known amount of the surrogate standard to samples at the beginning of the sample preparation process, it can effectively compensate for variations in sample extraction, handling, and instrument response, leading to more accurate and precise quantification.
Tiglic acid is a monocarboxylic unsaturated organic acid that plays a role in various metabolic pathways. Its accurate quantification is crucial in metabolomics and pharmacokinetic studies. This compound, with three deuterium atoms, serves as an ideal surrogate for this purpose.
Performance Evaluation of this compound
The performance of a surrogate standard is evaluated based on several key parameters, including recovery, matrix effects, and linearity. While specific validation data for this compound is not extensively published in comparative studies, we can infer its expected performance based on the well-documented use of deuterated standards for similar short-chain fatty acids (SCFAs).
Data Presentation
The following tables summarize the typical performance characteristics expected from a validated LC-MS/MS method using a deuterated internal standard like this compound for the analysis of short-chain fatty acids in biological matrices such as plasma and urine.
Table 1: Typical Recovery and Matrix Effect Data for Deuterated SCFA Standards
| Parameter | Acceptance Criteria | Expected Performance of this compound |
| Recovery (%) | Consistent, precise, and reproducible | 85 - 115% |
| Matrix Effect (%) | CV ≤ 15% | Ion suppression/enhancement within acceptable limits |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | Within range |
Table 2: Typical Linearity and Sensitivity for SCFA Analysis using a Deuterated Internal Standard
| Parameter | Typical Performance |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.5 µg/mL |
| Accuracy at LLOQ (%) | 80 - 120% |
| Precision at LLOQ (CV%) | ≤ 20% |
Table 3: Comparison with Alternative Surrogate Standards
| Surrogate Standard Type | Advantages | Disadvantages |
| Deuterated (e.g., this compound) | Co-elutes with analyte, similar extraction and matrix effects. | Potential for isotopic exchange (less common with stable labels). |
| ¹³C-labeled | Very stable label, less likely to have chromatographic separation from the analyte. | Can be more expensive to synthesize. |
| Structural Analog | More affordable and readily available. | May not perfectly mimic the analyte's behavior in extraction and ionization. |
Experimental Protocols
A robust and reliable analytical method requires a well-defined experimental protocol. The following is a typical protocol for the quantification of tiglic acid in a biological matrix using this compound as a surrogate standard.
Sample Preparation: Protein Precipitation for Plasma Samples
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC Column: A C18 reversed-phase column is typically suitable for the separation of short-chain fatty acids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for carboxylic acids.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The transitions would be specific for tiglic acid and this compound.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using a surrogate standard in a bioanalytical method validation.
Caption: Experimental workflow for quantitative analysis using a surrogate standard.
Logical Relationship of Validation Parameters
This diagram shows the relationship between key validation parameters and the overall method performance.
A Comparative Guide to Tiglic Acid-d3 Reference Material for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tiglic Acid-d3 reference material with its non-deuterated counterpart, Tiglic Acid, and its geometric isomer, Angelic Acid. This document is intended to assist researchers in selecting the most appropriate reference standard for their analytical needs, with a focus on applications in mass spectrometry-based assays. Experimental data and detailed protocols are provided to support objective comparison and practical implementation.
Product Comparison
The selection of an appropriate reference standard is critical for the accuracy and reliability of analytical measurements. This section compares the key specifications of this compound, Tiglic Acid, and Angelic Acid reference materials. The data presented is representative of typical Certificates of Analysis (CoA) for high-purity reference standards.
| Parameter | This compound | Tiglic Acid | Angelic Acid |
| Chemical Formula | C₅H₅D₃O₂ | C₅H₈O₂ | C₅H₈O₂ |
| Molecular Weight | 103.14 g/mol | 100.12 g/mol | 100.12 g/mol |
| CAS Number | 19146-57-7 | 80-59-1 | 565-63-9 |
| Chemical Purity (by GC/HPLC) | ≥99.5% | ≥99.5% | ≥98% |
| Isotopic Purity (D-enrichment) | ≥99 atom % D | Not Applicable | Not Applicable |
| Geometric Purity (trans-isomer) | ≥99% | ≥99% | Not Applicable (cis-isomer) |
| Water Content (by Karl Fischer) | ≤0.5% | ≤0.5% | ≤0.5% |
| Appearance | White to off-white solid | White crystalline solid | White crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO | Soluble in water, methanol, ethanol | Soluble in hot water, ethanol, ether |
Key Considerations for Selection
-
This compound is the ideal internal standard for quantitative analysis of tiglic acid by mass spectrometry. Its identical chemical properties to the unlabeled analyte ensure co-elution in chromatographic systems and similar ionization efficiency, while the mass difference allows for clear differentiation and correction for matrix effects and variations in sample preparation.
-
Tiglic Acid serves as the primary analytical standard for calibration and quantification in various analytical methods, including HPLC-UV and GC-FID.
-
Angelic Acid , as the cis-isomer of tiglic acid, is a critical reference material for specificity and selectivity studies in analytical method development. It is essential for ensuring that the analytical method can distinguish between the two isomers, which may have different biological activities or metabolic fates.
Experimental Protocols
A robust and validated analytical method is crucial for accurate quantification. The following is a detailed protocol for the analysis of tiglic acid in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.
Protocol: Quantification of Tiglic Acid in Plasma using HPLC-MS/MS
1. Objective: To accurately quantify the concentration of tiglic acid in human plasma samples.
2. Materials and Reagents:
-
Tiglic Acid reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
3. Sample Preparation:
- Thaw plasma samples on ice.
- Spike 50 µL of plasma with 10 µL of this compound internal standard solution (1 µg/mL in methanol).
- Vortex for 10 seconds.
- Add 200 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
- Transfer to an autosampler vial for analysis.
4. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5. Mass Spectrometry Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tiglic Acid: Q1 (m/z) 99.1 -> Q3 (m/z) 55.1
-
This compound: Q1 (m/z) 102.1 -> Q3 (m/z) 58.1
-
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Collision Gas: Nitrogen
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of tiglic acid.
Metabolic Pathway of Tiglic Acid
Tiglic acid is a metabolite in the degradation pathway of the amino acid isoleucine. Understanding this pathway is crucial for interpreting experimental results in metabolic studies.
This guide provides a foundational understanding of this compound and its utility as a reference material. For specific applications, further method development and validation are recommended.
The Role of Tiglic Acid-d3 in Enhancing Quantitative Assay Performance: A Guide for Researchers
In quantitative analysis, especially in complex biological matrices, variability arising from sample preparation, instrument response, and matrix effects can significantly impact the reliability of results. The use of a stable isotope-labeled internal standard, such as Tiglic Acid-d3, is a widely accepted strategy to mitigate these issues and enhance the accuracy and precision of the assay.
The Advantage of Deuterated Internal Standards
This compound is structurally identical to its endogenous, non-labeled counterpart, tiglic acid, with the exception of three deuterium atoms replacing three protium atoms. This subtle yet significant modification offers several key advantages in quantitative assays:
-
Co-elution with the Analyte: In chromatographic separations (e.g., GC-MS, LC-MS), this compound will have nearly identical retention times to tiglic acid. This ensures that both the analyte and the internal standard experience the same chromatographic conditions and potential matrix effects at the point of elution.
-
Similar Ionization Efficiency: Due to their structural similarity, the analyte and its deuterated analog exhibit comparable ionization behavior in the mass spectrometer source. This is crucial for accurate quantification as it minimizes bias introduced by differential ionization suppression or enhancement.
-
Correction for Sample Loss: Any loss of analyte during sample extraction, handling, and preparation steps will be mirrored by a proportional loss of the deuterated internal standard. By measuring the ratio of the analyte to the internal standard, these variations can be effectively normalized.
Expected Performance Metrics
While specific quantitative data for this compound is not publicly available, a properly validated bioanalytical method using a deuterated internal standard is expected to meet stringent acceptance criteria for accuracy and precision as stipulated by regulatory bodies like the FDA and EMA. A summary of typical performance expectations is presented in the table below.
| Performance Parameter | Acceptance Criteria (Typical) | Rationale for using this compound |
| Accuracy | The mean value should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ). | This compound compensates for systematic errors in sample processing and instrument response, leading to results closer to the true value. |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). | By normalizing for random variations, this compound reduces the scatter in repeated measurements of the same sample. |
| Linearity | A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥0.99. | The consistent response ratio of tiglic acid to this compound across a range of concentrations ensures a reliable calibration model. |
| Selectivity | No significant interfering peaks should be observed at the retention time of the analyte and internal standard in blank matrix samples. | The unique mass-to-charge ratio (m/z) of this compound allows for its specific detection, minimizing interference from endogenous matrix components. |
Generalized Experimental Protocol for Quantitative Analysis
The following outlines a general workflow for the quantitative analysis of tiglic acid in a biological matrix (e.g., urine, plasma) using this compound as an internal standard.
Figure 1: Generalized workflow for quantitative analysis using an internal standard.
Methodology Details:
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a stock solution of unlabeled tiglic acid and a separate stock solution of this compound in a suitable organic solvent.
-
Create a series of calibration standards by spiking blank biological matrix with known concentrations of tiglic acid.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Spike all calibration standards, QCs, and unknown samples with a constant known concentration of the this compound internal standard solution.
-
-
Sample Extraction:
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction (SPE) to isolate the analyte and internal standard from the biological matrix. The choice of extraction method will depend on the specific matrix and analyte properties.
-
-
Derivatization (for GC-MS):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the carboxylic acid group of both tiglic acid and this compound (e.g., to form trimethylsilyl esters) is typically required to improve volatility and chromatographic performance.
-
-
Instrumental Analysis (LC-MS/MS or GC-MS):
-
Inject the extracted and prepared samples into the LC-MS/MS or GC-MS system.
-
Develop a chromatographic method that provides good separation and peak shape for both the analyte and the internal standard.
-
Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both tiglic acid and this compound in Multiple Reaction Monitoring (MRM) mode. This provides high selectivity and sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for both the tiglic acid and this compound MRM transitions.
-
Calculate the ratio of the peak area of tiglic acid to the peak area of this compound for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of tiglic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
-
Logical Relationship of Internal Standard Correction
The core principle behind the use of an internal standard is the normalization of the analytical signal. The following diagram illustrates this logical relationship.
Figure 2: Normalization of analytical variability using an internal standard.
Safety Operating Guide
Proper Disposal of Tiglic Acid-d3: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential, step-by-step guidance for the proper disposal of Tiglic Acid-d3, ensuring laboratory safety and regulatory compliance. The disposal procedures for this compound are identical to those for its non-deuterated counterpart, Tiglic Acid.
Immediate Safety and Handling Precautions
This compound is classified as a skin and eye irritant.[1] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
Required Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Indirect ventilation to protect against splashes and fumes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Gloves | Nitrile or butyl rubber gloves are recommended for handling acids. |
| Body Protection | Lab Coat | To protect against skin contact. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any vapors.[1]
Disposal Procedures
The primary methods for the disposal of this compound are through a licensed hazardous waste disposal service or by neutralization of small quantities in the laboratory prior to drain disposal, if local regulations permit.
Method 1: Hazardous Waste Collection
For larger quantities or when in doubt, the most prudent disposal method is to collect the waste in a designated, properly labeled, and sealed container for pickup by a certified hazardous waste disposal company. Ensure the container is compatible with carboxylic acids.
Method 2: Laboratory Neutralization of Small Quantities
For small, manageable quantities of this compound waste, neutralization to a pH between 5.5 and 9.5 can render it safe for drain disposal, provided there are no other hazardous contaminants and local regulations are followed.[2]
Experimental Protocol for Neutralization:
-
Preparation: Don all required PPE and perform the procedure in a chemical fume hood. Prepare a dilute solution of a weak base, such as 5-10% sodium bicarbonate (baking soda) in water.[3] Avoid using strong bases as they can cause a violent exothermic reaction.
-
Dilution: If the this compound waste is concentrated, it is advisable to first dilute it with cold water to a concentration below 10%. Always add the acid to the water, never the other way around.
-
Neutralization: Slowly and with constant stirring, add the dilute sodium bicarbonate solution to the diluted this compound solution. Be cautious as this will generate carbon dioxide gas, causing effervescence.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is stable within the neutral range (5.5-9.5).
-
Disposal: Once neutralized, the solution can be flushed down the drain with copious amounts of water (at least 20 parts water to 1 part neutralized solution), in accordance with local sewer disposal regulations.[2]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Chemical Incompatibilities
When handling and disposing of this compound, it is crucial to avoid contact with the following incompatible materials to prevent hazardous reactions:
-
Strong oxidizing agents
-
Strong acids and bases[4]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
